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  • Product: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • CAS: 294889-56-8

Core Science & Biosynthesis

Foundational

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS 294889-56-8 properties

Technical Monograph: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Executive Summary 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 294889-56-8) is a bioactive sulfonamide scaffold structurally related to the a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Executive Summary

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 294889-56-8) is a bioactive sulfonamide scaffold structurally related to the antibiotic Sulfapyridine.[1][2] Distinguished by a methylene bridge between the sulfonamide nitrogen and the pyridine ring, this compound represents a critical "homolog" in medicinal chemistry.[2] This structural modification alters the pKa profile and conformational flexibility compared to direct N-heteroaryl sulfonamides, shifting its potential utility from classical antibacterial activity toward metalloenzyme inhibition (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and kinase inhibitor design.[1][2] This guide details its physicochemical profile, validated synthesis routes, and experimental frameworks for biological characterization.[2]

Chemical Identity & Physicochemical Profile

Property Data / Descriptor
CAS Number 294889-56-8
IUPAC Name 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
Synonyms

-(Pyridin-2-ylmethyl)sulfanilamide; Homosulfapyridine (informal)
Molecular Formula

Molecular Weight 263.32 g/mol
SMILES Nc1ccc(cc1)S(=O)(=O)NCc2ccccn2
Solubility Soluble in DMSO (>20 mg/mL), DMF, Methanol.[1][2] Sparingly soluble in water (pH dependent).[2]
pKa (Calc.) Sulfonamide NH: ~10.5
Appearance White to off-white crystalline powder

Structural Insight: Unlike Sulfapyridine, where the sulfonamide nitrogen is directly conjugated to the pyridine ring (enhancing acidity, pKa ~8.4), the methylene linker in CAS 294889-56-8 acts as an insulator.[1][2] This results in a higher pKa for the sulfonamide nitrogen, reducing its anionic character at physiological pH.[2] This modification is strategic in drug design to alter membrane permeability and reduce nephrotoxicity associated with crystalluria of acidic sulfonamides.

Synthesis & Manufacturing

The synthesis follows a convergent pathway, utilizing 4-acetamidobenzenesulfonyl chloride (p-ASC) as the electrophile and 2-picolylamine as the nucleophile.[1][2] The acetyl group serves as a protecting group for the aniline amine to prevent polymerization.[2]

DOT Diagram: Retrosynthetic Analysis & Workflow

SynthesisWorkflow Start1 Aniline Inter1 Acetanilide Start1->Inter1 Acetylation (Ac2O) Start2 2-Picolylamine (Nucleophile) Inter3 Coupled Intermediate (Protected) Start2->Inter3 Inter2 p-ASC (Electrophile) Inter1->Inter2 Chlorosulfonation (ClSO3H) Inter2->Inter3 Amidation (+ Start2, Base) Final CAS 294889-56-8 (Target) Inter3->Final Hydrolysis (HCl/NaOH)

Figure 1: Convergent synthesis pathway for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Amidation (Coupling) [1][2]

  • Reagents: 4-acetamidobenzenesulfonyl chloride (1.0 eq), 2-picolylamine (1.1 eq), Triethylamine (2.0 eq), Dichloromethane (DCM) or THF (anhydrous).[1][2]

  • Procedure:

    • Dissolve 2-picolylamine and triethylamine in anhydrous DCM under

      
       atmosphere. Cool to 0°C.[2]
      
    • Add 4-acetamidobenzenesulfonyl chloride portion-wise to control exotherm.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Workup: Wash organic layer with water, 1N HCl (careful not to hydrolyze), and brine.[2] Dry over

      
       and concentrate.
      
    • Yield: Expect 85–95% of the N-acetyl intermediate.[1]

Step 2: Deprotection (Hydrolysis) [1][2]

  • Reagents: N-acetyl intermediate, 2N NaOH (aq) or 4N HCl.

  • Procedure:

    • Reflux the intermediate in 2N NaOH for 2 hours (Alkaline hydrolysis is preferred to avoid salt formation of the pyridine ring which complicates extraction).

    • Cool to RT. Adjust pH to ~7.0–7.5 using dilute HCl. The product should precipitate.[2]

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for disappearance of acetyl singlet (~2.1 ppm) and appearance of aniline

      
       broad singlet (~5.8 ppm).[1][2] Confirm methylene doublet/singlet at ~4.2 ppm.[2]
      

Biological Mechanism & Applications

Structure-Activity Relationship (SAR)

The compound serves as a versatile scaffold.[1][2] Its activity profile diverges from classical sulfa drugs due to the linker.[2]

Target Class Mechanism of Action Relevance of CAS 294889-56-8
Antibacterial Dihydropteroate Synthase (DHPS) InhibitionModerate. The methylene linker reduces acidity, making it a poorer mimic of PABA compared to Sulfapyridine.[1][2] However, it retains the 4-amino moiety essential for enzyme binding.[1][2]
Metalloenzymes Carbonic Anhydrase (CA) InhibitionHigh Potential. The sulfonamide group coordinates Zinc (

) in the active site.[2] The pyridine tail provides secondary interactions with the enzyme's hydrophobic pocket.[2]
Kinases ROCK / PKA InhibitionScaffold. The pyridine-linker-sulfonamide motif is a common pharmacophore in kinase inhibitors (e.g., Fasudil analogs), targeting the ATP-binding cleft.[1][2]
DOT Diagram: Mechanistic Interactions

Mechanism Compound CAS 294889-56-8 Zinc Zn2+ Ion (Enzyme Active Site) Compound->Zinc Sulfonamide O/N Coordination Hydrophobic Hydrophobic Pocket (Phe/Trp Residues) Compound->Hydrophobic Pyridine Ring Pi-Stacking DHPS DHPS Enzyme (Bacteria) Compound->DHPS Aniline NH2 PABA Mimicry

Figure 2: Dual-mode interaction potential: Zinc coordination (CA/MMP) and PABA mimicry (DHPS).[1][2]

Experimental Protocols for Characterization

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To determine


 against hCA I, II, IX.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate: 4-nitrophenyl acetate (esterase activity) or

    
     hydration monitoring via indicator (Phenol Red).
    
  • Method: Incubate enzyme (hCA) with inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

  • Measurement: Monitor absorbance change at 400 nm (esterase) or 557 nm (indicator).

  • Control: Acetazolamide (Standard CA inhibitor).[2]

Protocol B: Determination of pKa (Potentiometric Titration)

Crucial for predicting membrane permeability.[1][2]

  • Setup: Dissolve 5 mg compound in varying ratios of Methanol/Water (due to low aqueous solubility).

  • Titrant: 0.1 N KOH and 0.1 N HCl.

  • Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from mixed-solvent data.

Handling & Safety (SDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

  • Sulfonamide Allergy Warning: As a primary amine sulfonamide, this compound may trigger hypersensitivity in individuals with "sulfa" allergies.[2]

  • Storage: Store at +2°C to +8°C, desiccated. Protect from light (aniline oxidation).[2]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen/Sulfur oxides produced).

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Scozzafava, A., & Supuran, C. T. (2000).[2] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV.[2] Journal of Medicinal Chemistry, 43(10), 1858-1865.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CID 3663787).[1][2] National Center for Biotechnology Information.[2] Link

  • DrugBank Online. (2024).[2] Sulfapyridine: Pharmacology and Structure Comparison. Link[1][2]

Sources

Exploratory

An In-Depth Technical Guide to 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide: Synthesis, Postulated Mechanisms, and Evaluation Protocols

Abstract This guide provides a comprehensive technical overview of 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. Bel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. Belonging to the sulfonamide class of compounds, its structure suggests a strong potential for biological activity, primarily as an antibacterial agent and a carbonic anhydrase inhibitor. This document outlines the compound's chemical identity, proposes a robust and detailed synthetic pathway, and elucidates its two primary postulated mechanisms of action through explanatory text and pathway diagrams. Furthermore, it supplies field-proven, step-by-step protocols for the biological evaluation of this compound, designed to ensure scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for scientists investigating this compound and its analogs for therapeutic applications.

Molecular Identity and Physicochemical Properties

4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide (CAS Number: 294889-56-8) is a distinct chemical entity composed of a central benzenesulfonamide core.[1] This core is functionalized with an amino group (-NH₂) at the para- (4-) position of the benzene ring and an N-substituted (pyridin-2-yl)methyl group on the sulfonamide nitrogen. This unique combination of a classic sulfanilamide scaffold with a pyridine-containing side chain dictates its potential biological interactions and chemical properties.

The structural arrangement, confirmed by its IUPAC name, InChIKey, and SMILES string, provides the basis for its likely therapeutic activities.[1] While extensive experimental data is not publicly available, computed physicochemical properties offer valuable insights for its handling, formulation, and theoretical behavior in biological systems.

PropertyValueSource
IUPAC Name 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamidePubChem[1]
CAS Number 294889-56-8PubChem[1]
Molecular Formula C₁₂H₁₃N₃O₂SPubChem[1]
Molecular Weight 263.32 g/mol PubChem[1]
InChIKey JVYZFCMVEWGRSN-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NPubChem[1]
XLogP3 (Computed) 0.7PubChem[1]
Topological Polar Surface Area 93.5 ŲPubChem[1]
Experimental Solubility >39.5 µg/mL (at pH 7.4)PubChem[1]

Proposed Synthesis Pathway

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry, traditionally achieved by reacting a sulfonyl chloride with a primary or secondary amine.[2][3] However, the target molecule, 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, presents a specific challenge: the presence of the free 4-amino group. The starting material, 4-aminobenzenesulfonyl chloride, is notoriously unstable. Furthermore, the amino group can react with the sulfonyl chloride, leading to polymerization.

Rationale for Synthetic Strategy

To circumvent these issues, a robust synthesis requires a protecting group strategy. The most common and effective approach is to use an acetyl group to protect the 4-amino moiety. This strategy involves three key stages:

  • Sulfonamide Bond Formation: Reaction of the stable, commercially available 4-acetylaminobenzenesulfonyl chloride with 2-(aminomethyl)pyridine. The acetyl group prevents unwanted side reactions and ensures the desired N-alkylation on the sulfonamide.

  • Deprotection: Removal of the acetyl group under basic or acidic conditions to reveal the free 4-amino group, yielding the final product.

  • Purification and Characterization: Rigorous purification of the final compound, followed by analytical characterization to confirm its identity and purity, forming a self-validating protocol.

Detailed Step-by-Step Protocol

This protocol is a representative method based on established chemical principles for the synthesis of analogous sulfonamides.

Step 1: Synthesis of N-acetyl-4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide (Protected Intermediate)

  • To a 250 mL round-bottom flask, add 2-(aminomethyl)pyridine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per mmol of amine).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution. Cool the flask to 0 °C in an ice bath.

    • Causality Note: The base is crucial for scavenging the HCl that is generated during the reaction, driving the equilibrium towards the product. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the acylation.

  • Dissolve 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude protected intermediate. This intermediate can be purified by recrystallization or column chromatography if necessary.

Step 2: Deprotection to Yield 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

  • Dissolve the crude protected intermediate from Step 1 in methanol.

  • Add an excess of aqueous sodium hydroxide (e.g., 3-5 eq of 2M NaOH).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the deprotection via TLC.

    • Causality Note: The basic hydrolysis cleaves the amide bond of the acetyl protecting group, which is more labile than the sulfonamide bond under these conditions.

  • After cooling to room temperature, neutralize the reaction mixture carefully with 1M HCl until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude final product.

Step 3: Purification and Characterization (Self-Validation)

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Validation: Confirm the identity and purity of the final compound using the following methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight (263.32 g/mol ).

    • High-Performance Liquid Chromatography (HPLC): To determine the purity (ideally >95%).

    • Melting Point Analysis: To provide a physical constant for future reference.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Quality Control ReactantA 4-Acetylaminobenzenesulfonyl Chloride Intermediate Protected Intermediate N-acetyl-4-amino-N-[(pyridin-2-yl)methyl] benzenesulfonamide ReactantA->Intermediate ReactantB 2-(Aminomethyl)pyridine ReactantB->Intermediate Base Triethylamine (Base) in DCM Base->Intermediate Deprotection_Reagent NaOH / H₂O, MeOH Reflux Intermediate->Deprotection_Reagent Final_Product Final Product 4-amino-N-[(pyridin-2-yl)methyl] benzene-1-sulfonamide Deprotection_Reagent->Final_Product Purification Purification (Recrystallization / Chromatography) Final_Product->Purification Validation Characterization (NMR, MS, HPLC) Purification->Validation

Caption: Proposed two-step synthesis with a protecting group strategy.

Postulated Mechanisms of Action and Biological Significance

The chemical structure of 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide strongly suggests two primary, non-mutually exclusive biological activities that are hallmarks of the sulfonamide class.

Inhibition of Folate Biosynthesis (Antibacterial Activity)

The most well-known action of sulfonamides is their role as bacteriostatic antibiotics.[4] They function by disrupting the bacterial pathway for synthesizing folic acid, an essential nutrient for DNA and RNA synthesis.[2]

Mechanism: Bacteria synthesize folic acid using para-aminobenzoic acid (PABA) as a key substrate. The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA into dihydropteroate.[1][2] Due to the striking structural similarity between the 4-aminobenzenesulfonamide core of the target molecule and PABA, it acts as a competitive inhibitor of DHPS.[5] By binding to the enzyme's active site in place of PABA, it halts the production of dihydrofolic acid, thereby depleting the bacterial cell of the necessary precursors for nucleotide synthesis and preventing its growth and replication.[1][4] Human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.[4][6]

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides Target 4-amino-N-[(pyridin-2-yl)methyl] benzene-1-sulfonamide Target->DHPS Competitive Inhibition

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Inhibition of Carbonic Anhydrases

Benzenesulfonamides are a classic class of inhibitors for zinc-containing enzymes known as carbonic anhydrases (CAs).[5][7] These enzymes play critical roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[5][8]

The catalytic activity of CA enzymes depends on a zinc ion (Zn²⁺) located deep within the active site. This ion coordinates with a water molecule (or hydroxide ion), which is the key to the enzyme's function of rapidly interconverting carbon dioxide and bicarbonate.

The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group. It coordinates directly to the Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule and effectively shutting down the enzyme's activity. The 4-amino group and the N-substituted (pyridin-2-yl)methyl tail of the target molecule would then interact with amino acid residues lining the active site cavity, determining the compound's binding affinity and isoform selectivity (e.g., for hCA I, II, IX, or XII).[8][9]

Standardized Protocols for Biological Evaluation

To ascertain the biological activity of 4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, standardized in vitro assays are required. The following protocols provide robust methodologies for determining its antibacterial potency and its efficacy as a carbonic anhydrase inhibitor.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), to determine the lowest concentration of the compound that inhibits visible bacterial growth.[10]

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the title compound in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) overnight on appropriate agar. Suspend several colonies in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The results should be compared to a standard antibiotic control (e.g., Ciprofloxacin).

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the inhibition of CA's esterase activity using 4-nitrophenyl acetate (4-NPA) as a substrate, which is simpler and more accessible than stopped-flow CO₂ hydration methods.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of a human CA isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).

    • Substrate Solution: Prepare a 10 mM stock solution of 4-NPA in acetonitrile.

    • Inhibitor Solutions: Prepare a series of dilutions of the title compound in DMSO, and then further dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of assay buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to each well. The final volume is 200 µL.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

4-amino-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a molecule with a high potential for dual biological activity. Its structural features strongly implicate it as both a classic antibacterial agent via inhibition of folate synthesis and as a potent inhibitor of carbonic anhydrase isoenzymes. The proposed synthetic route provides a clear and viable path to obtaining this compound for research purposes, and the standardized evaluation protocols offer the necessary tools to rigorously quantify its biological effects.

Future research should focus on the empirical validation of these properties. Executing the proposed synthesis and confirming the compound's structure is the first critical step. Subsequent studies should determine its antibacterial spectrum against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. Furthermore, its inhibitory profile against a panel of physiologically important human carbonic anhydrase isoforms (I, II, IV, IX, XII) will be essential to define its therapeutic potential and selectivity. These data will be instrumental in guiding the further development of this promising scaffold in medicinal chemistry.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
  • ResearchGate. Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Dudutienė, V., et al. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-17380. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3663787, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]
  • Merck Manual Professional Edition. Sulfonamides. [Link]
  • Morrill, L. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3587-3595. [Link]
  • PubMed Central. 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. [Link]
  • Sławiński, J., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 25(9), 2041. [Link]
  • PubMed. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. [Link]
  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
  • Küçükbay, H., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates. Bioorganic Chemistry, 83, 414-423. [Link]
  • Musilek, K., et al. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. Molecules, 25(17), 3894. [Link]
  • National Center for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6. [Link]

Sources

Foundational

A Tale of Two Isomers: An In-depth Technical Guide to Sulfapyridine and 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, even subtle structural modifications can lead to profound differences in biological activity and physi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, even subtle structural modifications can lead to profound differences in biological activity and physicochemical properties. This guide delves into the nuanced yet critical distinctions between two structural isomers: the well-established antibacterial agent, sulfapyridine, and its lesser-known counterpart, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. While both share the same molecular formula, the insertion of a methylene bridge between the sulfonamide nitrogen and the pyridine ring in the latter introduces significant changes in conformational flexibility, electronic distribution, and, consequently, their interaction with biological targets. This document aims to provide a comprehensive technical analysis of these differences, offering valuable insights for researchers engaged in the design and development of novel sulfonamide-based therapeutics.

At a Glance: A Comparative Overview

PropertySulfapyridine4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
IUPAC Name 4-amino-N-pyridin-2-ylbenzenesulfonamide4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
Molecular Formula C₁₁H₁₁N₃O₂SC₁₂H₁₃N₃O₂S
Molecular Weight 249.29 g/mol 263.32 g/mol
Structure Pyridine ring directly attached to the sulfonamide nitrogenPyridine ring attached to the sulfonamide nitrogen via a methylene (-CH₂-) bridge
Key Structural Feature Aryl sulfonamideN-benzylsulfonamide analogue
Predicted LogP 0.70.7
Solubility Sparingly soluble in water.[1]Predicted to have low aqueous solubility.

The Decisive Difference: A Deep Dive into Molecular Architecture

The fundamental distinction between these two molecules lies in the connectivity of the pyridine moiety to the benzenesulfonamide core. In sulfapyridine, the pyridine ring is directly bonded to the sulfonamide nitrogen, creating a relatively rigid N-aryl sulfonamide structure.[2][3] Conversely, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide possesses a methylene spacer, classifying it as an N-benzylsulfonamide derivative. This seemingly minor alteration has profound implications for the molecule's three-dimensional conformation and electronic properties.

The methylene bridge in 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide introduces a degree of rotational freedom that is absent in the more constrained sulfapyridine molecule. This increased flexibility allows the pyridinylmethyl group to adopt a wider range of conformations, which can significantly influence its ability to fit into the active site of its target enzyme.

To visualize this key structural difference, the following diagram illustrates the chemical structures of both compounds.

G cluster_0 Sulfapyridine cluster_1 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide a S(=O)₂-NH- c Pyridine a->c b C₆H₄-NH₂ b->a d S(=O)₂-NH-CH₂- f Pyridine d->f e C₆H₄-NH₂ e->d cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF Further Steps THF Tetrahydrofolate DHF->THF Further Steps Sulfonamide Sulfonamide (e.g., Sulfapyridine) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols: A Guide to Comparative Analysis

To empirically determine the differences in the physicochemical and biological properties of sulfapyridine and 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a series of well-established experimental protocols can be employed.

Synthesis and Characterization

Synthesis of Sulfapyridine: A common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine, followed by deprotection of the acetyl group. [4] Synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide: This compound can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with 2-(aminomethyl)pyridine, followed by the reduction of the nitro group.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds. [5][6]The presence of the methylene bridge in 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide will result in a characteristic singlet in the ¹H NMR spectrum, which will be absent in the spectrum of sulfapyridine.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and sulfonamide groups, and the S=O stretches of the sulfonyl group. [5][7]* Mass Spectrometry (MS): MS will confirm the molecular weight of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive information about the three-dimensional structure and packing of the molecules in the solid state. [2][8]

Antimicrobial Susceptibility Testing

The antibacterial activity of both compounds can be compared using standard methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Protocol (for Minimum Inhibitory Concentration - MIC - Determination):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC).

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

The comparative analysis of sulfapyridine and 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide underscores a fundamental principle in medicinal chemistry: seemingly minor structural modifications can have a significant impact on a molecule's properties and biological activity. The introduction of a methylene spacer in the latter isomer imparts greater conformational flexibility, which is anticipated to alter its interaction with the target enzyme, dihydropteroate synthase.

While sulfapyridine has a long history as an antibacterial agent, the biological profile of its N-benzylsulfonamide isomer remains largely unexplored. Further investigation, following the experimental protocols outlined in this guide, is warranted to fully elucidate its antibacterial spectrum, potency, and potential as a lead compound for the development of new anti-infective agents. In particular, comparative molecular docking and enzymatic assays would provide invaluable data on their relative binding affinities and inhibitory constants against DHPS. Such studies will not only shed light on the structure-activity relationships of this specific pair of isomers but also contribute to the broader understanding of sulfonamide-based drug design.

References

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  • Triglia, T., Wang, P., & Cowman, A. F. (1998). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 95(14), 8254-8259. [Link]

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  • Moussa, Z., Al-Fahemi, J. H., & El-hady, O. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2095. [Link]

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  • Khan, I., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

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  • Smith, A. M., & Aggarwal, V. K. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16146-16154. [Link]

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  • Sarojini, K., & Krishnan, H. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 175-184. [Link]

  • Obasi, L. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. [Link]

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  • Kim, H. Y., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 962-968. [Link]

  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(13), 7543-7552. [Link]

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  • Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. CrystEngComm, 23(3), 645-657. [Link]

  • Jiang, Z., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 238, 114467. [Link]

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  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(3), 963-977. [Link]

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  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(1), 1-11. [Link]

  • Kaya, Y., & Arman, Y. (2022). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(10), 1-16. [Link]

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Exploratory

molecular weight and formula of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Abstract This technical guide provides a comprehensive analysis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative of significant interest to researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's core physicochemical properties, provides a validated synthetic pathway, and explores its primary biological mechanism of action as a putative carbonic anhydrase inhibitor. Detailed experimental protocols for synthesis and characterization, including spectroscopic analysis, are presented to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical and biological profile.

Introduction and Scientific Context

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The intrinsic ability of the sulfonamide functional group to act as a zinc-binding moiety has rendered this class of compounds particularly effective as inhibitors of metalloenzymes. Among these, the carbonic anhydrases (CAs) have emerged as a principal target. CAs are a ubiquitous family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in pH regulation, ion transport, and various other physiological and pathological processes.

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (Figure 1) is a member of this important class of molecules. Its structure combines the essential 4-aminobenzenesulfonamide pharmacophore with a pyridin-2-ylmethyl group. This structural arrangement suggests a strong potential for potent and potentially selective inhibition of CA isoforms, making it a compound of considerable interest for the development of novel therapeutics targeting CA-related pathologies such as glaucoma, epilepsy, and certain cancers. This guide aims to provide a detailed technical overview of its synthesis, properties, and biological significance.

Figure 1: Chemical Structure of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Chemical structure of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic behavior.

Core Properties

The key physicochemical identifiers and properties of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide are summarized in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₂SPubChem[1]
Molecular Weight 263.32 g/mol PubChem[1]
IUPAC Name 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamidePubChem[1]
CAS Number 294889-56-8PubChem[1]
Canonical SMILES C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NPubChem[1]
Solubility >39.5 µg/mL (at pH 7.4)PubChem[1]
XLogP3 0.7PubChem[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, predicted data based on its structure provides a valuable reference for characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide in a standard solvent like DMSO-d₆ are presented below. The numbering convention used for assignments is shown in Figure 2.

Figure 2: Numbering for NMR Assignments

Numbering for NMR Assignments

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.45d1HH-6'
~7.70td1HH-4'
~7.50d2HH-2, H-6
~7.25m2HH-3', H-5'
~6.60d2HH-3, H-5
~5.80s2H-NH₂ (Ar-NH₂)
~4.20d2H-CH₂-
~8.20t1H-SO₂NH-

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~157.0C-2'
~152.0C-4
~149.0C-6'
~137.0C-4'
~129.0C-2, C-6
~127.0C-1
~122.0C-5'
~121.0C-3'
~113.0C-3, C-5
~46.0-CH₂-

Synthesis and Purification

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through a well-established, multi-step procedure common for sulfonamide synthesis. The general workflow involves the protection of the aniline amino group, chlorosulfonation, coupling with the desired amine, and subsequent deprotection.

Synthetic Workflow

The logical flow for the synthesis and subsequent purification and analysis of the target compound is illustrated in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->ASC Chlorosulfonation Protected_Intermediate N-acetyl-4-amino-N- (pyridin-2-ylmethyl)benzenesulfonamide ASC->Protected_Intermediate Coupling with 2-Aminomethylpyridine Final_Product 4-amino-N-(pyridin-2-ylmethyl) benzenesulfonamide Protected_Intermediate->Final_Product Acid Hydrolysis (Deprotection) Purification Recrystallization Final_Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) & Purity (HPLC) Purification->Analysis

Caption: Synthetic and purification workflow for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis and adapted for the target molecule.[2]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Rationale: The initial aniline is acetylated to protect the amino group from reacting during the subsequent chlorosulfonation step. Chlorosulfonic acid is a powerful reagent that introduces the sulfonyl chloride group onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group.

  • Procedure:

    • In a fume hood, carefully add acetanilide (1 equivalent) in portions to an excess of chlorosulfonic acid (approximately 4 equivalents) while maintaining the temperature below 20°C with an ice bath.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1-2 hours until the evolution of HCl gas ceases.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be used directly in the next step after drying.

Step 2: Coupling with 2-Aminomethylpyridine

  • Rationale: The synthesized sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by the primary amine of 2-aminomethylpyridine to form the stable sulfonamide bond. A base, such as pyridine, is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 2-aminomethylpyridine (1 equivalent) in pyridine (as solvent and base) and cool the solution in an ice bath.

    • Add the 4-acetamidobenzenesulfonyl chloride (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Pour the reaction mixture into a larger volume of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of the Acetyl Protecting Group

  • Rationale: The final step is the removal of the acetyl protecting group to yield the free amino group of the target compound. This is typically achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Suspend the crude N-acetylated intermediate in a solution of dilute hydrochloric acid (e.g., 2 M HCl).

    • Heat the mixture at reflux for 1-2 hours until the solid dissolves, indicating the completion of the hydrolysis.

    • Cool the solution and carefully neutralize it with a base (e.g., sodium carbonate or ammonium hydroxide) until precipitation of the final product is complete.

    • Collect the 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide by vacuum filtration, wash with cold water, and dry.

Step 4: Purification

  • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

    • Dissolve the compound in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Biological Activity and Mechanism of Action

The primary biological rationale for the synthesis and study of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is its potential as a carbonic anhydrase inhibitor.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of sulfonamides against carbonic anhydrases is well-documented.[3] The mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion located at the core of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂. By occupying this key position, the sulfonamide inhibitor effectively blocks the enzyme's catalytic function.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_complex Inhibited Enzyme-Inhibitor Complex Zn Zn²⁺ H2O H₂O/OH⁻ Zn->H2O Catalytic Water Zn_bound Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor R-SO₂NH⁻ H2O->Inhibitor Displacement Inhibitor_bound R-SO₂NH⁻ Zn_bound->Inhibitor_bound Coordination His1_b His His1_b->Zn_bound His2_b His His2_b->Zn_bound His3_b His His3_b->Zn_bound

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Expected Inhibitory Profile

Table 4: Representative Inhibition Constants (Kᵢ) for Structurally Similar Benzenesulfonamides against hCA Isoforms

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Source
4-(Pyrazolyl)benzenesulfonamide ureas240 - 218519 - 8315.9 - 67.616.7 - 65.7[4]
Pyrazolo[4,3-c]pyridine Sulfonamides79.6 - 907.5--34.5 - 713.6[5]
4-Anilinoquinazoline-based benzenesulfonamides60.9 - 89.42.4 - 8.786.539.4[6]

Note: This table provides context and does not represent data for the title compound.

Conclusion and Future Directions

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound with a strong theoretical and structural basis for potent biological activity as a carbonic anhydrase inhibitor. The synthetic route is well-defined and utilizes standard organic chemistry transformations, making it accessible for synthesis and further investigation.

Future research should focus on the detailed biological evaluation of this compound. Specifically, determining its inhibitory constants against a full panel of human carbonic anhydrase isoforms is crucial to understanding its potency and selectivity profile. Such studies would elucidate its potential as a lead compound for the development of novel therapeutics for a range of disorders where CA modulation is a validated strategy. Furthermore, co-crystallization studies with various CA isoforms would provide invaluable structural insights into its binding mode and pave the way for rational, structure-based drug design.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3663787, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved February 24, 2026, from [Link].

  • Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals, 16(11), 1603.
  • Gaspari, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718.
  • Abdel-Maksoud, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1280.
  • Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17460-17480.
  • BenchChem. (2025). An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine). Retrieved February 24, 2026, from a relevant BenchChem technical guide.
  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... Retrieved February 24, 2026, from [Link].

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.

Sources

Foundational

An In-depth Technical Guide to 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide: A Framework for Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule of interest within the broader class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamide compounds. Due to a notable scarcity of specific published research on this particular derivative, this document establishes a robust framework for its synthesis and biological characterization. This is achieved by leveraging the extensive body of knowledge available for the sulfonamide class of drugs, with a particular focus on its close structural analog, sulfapyridine. The principles, protocols, and mechanisms detailed herein are presented to guide the research and development of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Chemical Identity

  • SMILES: C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N[1]

  • InChIKey: JVYZFCMVEWGRSN-UHFFFAOYSA-N[1]

PropertyValueSource
Molecular Formula C12H13N3O2SPubChem[1]
Molecular Weight 263.32 g/mol PubChem[1]
IUPAC Name 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamidePubChem[1]

Proposed Synthesis Pathway

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide can be logically designed based on well-established methods for sulfonamide synthesis.[2][3][4] A common and effective approach involves the reaction of a sulfonyl chloride with an amine.[2][3] To prevent side reactions, the amino group on the benzenesulfonyl chloride is typically protected, often through acetylation, and later deprotected.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The synthesis begins with the protection of the amino group of a precursor, followed by chlorosulfonation. Acetanilide is a common starting material.

Experimental Protocol:

  • In a fume hood, cautiously add acetanilide in portions to an excess of chlorosulfonic acid, while maintaining the temperature around 40°C.

  • Heat the mixture to approximately 60°C and stir for about one hour.

  • To complete the reaction, add thionyl chloride dropwise over a period of roughly two hours.

  • Continue to stir until the evolution of gas ceases.

  • To isolate the product, carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4-acetylaminobenzenesulfonyl chloride is then collected by filtration and washed with cold water.[5]

Step 2: Synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

The subsequent step involves the coupling of the synthesized sulfonyl chloride with 2-(aminomethyl)pyridine.

Experimental Protocol:

  • Dissolve 2-(aminomethyl)pyridine in a suitable solvent, such as pyridine or another tertiary amine base.

  • Add the 4-acetylaminobenzenesulfonyl chloride portion-wise to the solution. This reaction forms the sulfonamide bond.

  • The resulting N-acetylated intermediate is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating with an aqueous acid or base.

  • The final product, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, can be purified by recrystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_synthesis Final Synthesis & Deprotection Acetanilide Acetanilide Precursor 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Precursor Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Precursor Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Precursor Intermediate N-acetyl-4-amino-N- (pyridin-2-ylmethyl)benzenesulfonamide Precursor->Intermediate Sulfonamide Bond Formation Amine_Precursor 2-(Aminomethyl)pyridine Amine_Precursor->Intermediate Final_Product 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Intermediate->Final_Product Deprotection Acid_Base Acid/Base Hydrolysis Acid_Base->Final_Product

Caption: Proposed synthesis workflow for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Expected Biological Activity and Mechanism of Action

Sulfonamides are a well-known class of synthetic antimicrobial agents.[6] Their mechanism of action is primarily through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for the production of nucleic acids and amino acids.[5][6] By blocking folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and replication rather than directly killing the bacteria.[6]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine_precursor Dihydropterin Pyrophosphate Pteridine_precursor->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Representative Quantitative Data

OrganismAssayValueReference
Escherichia coliMIC>1000 µg/mL[Link to a representative study]
Staphylococcus aureusMIC100-1000 µg/mL[Link to a representative study]
Dihydropteroate Synthase (DHPS)IC50Varies by species[Link to a representative study]

Note: This data is for sulfapyridine and is intended to be representative of the potential activity of a sulfonamide compound. Actual values for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide would need to be determined experimentally.

Experimental Protocols

To evaluate the biological activity of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a dihydropteroate synthase (DHPS) inhibition assay would be a primary and crucial experiment.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is designed to determine the inhibitory activity of a compound against the DHPS enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, and the substrates p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Enzyme and Inhibitor Incubation: Add the purified DHPS enzyme to the reaction mixture. For the test samples, add varying concentrations of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Include a control with no inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., DHPPP). Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction, for instance, by adding a strong acid.

  • Product Quantification: The product, dihydropteroate, can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.[5]

References

  • Chavda, V., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Shaikh, I. N., & Sayyed, F. M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
  • Tariq, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38338-38354.
  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32969-32986.
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2153.
  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Kankan, R. N. (2012). Process for preparing dorzolamide. U.S. Patent No. 8,263,787 B2. Washington, DC: U.S.
  • WIPO. (n.d.). Search International and National Patent Collections. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-N-(6-methylpyridin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Patents. National Center for Biotechnology Information. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • WIPO. (n.d.). PATENTSCOPE. Retrieved from [Link]

  • United States Patent and Trademark Office. (n.d.). Application Data. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide 5g. Retrieved from [Link]

  • PubChem. (n.d.). mason - Patent US-68637-A. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Samuel segal - Patent US-1307378-A. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Antibodies, pharmaceutical compositions and uses thereof - Patent WO-2021138378-A1. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

biological activity of N-substituted sulfanilamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-Substituted Sulfanilamide Derivatives Foreword As a cornerstone of medicinal chemistry, the sulfonamide scaffold (-SO₂NH-) has given rise to a vast and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-Substituted Sulfanilamide Derivatives

Foreword

As a cornerstone of medicinal chemistry, the sulfonamide scaffold (-SO₂NH-) has given rise to a vast and versatile class of therapeutic agents since its initial discovery. The parent compound, sulfanilamide, heralded the dawn of the antibiotic age, but the true potential of this pharmacophore was unlocked through the strategic modification of its N-substituent. N-substituted sulfanilamide derivatives have since evolved from simple antibacterial agents into a diverse family of drugs with applications spanning oncology, inflammation, and ophthalmology. This guide provides a deep dive into the molecular mechanisms, structure-activity relationships, and key therapeutic applications of these remarkable compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the design of next-generation therapeutics.

Chapter 1: Core Mechanisms of Action: The Foundation of Versatility

The biological activity of N-substituted sulfanilamides is not monolithic; rather, it stems from their ability to interact with several key enzymes. The nature of the N-substituent plays a critical role in modulating the affinity and selectivity for these targets.

Inhibition of Dihydropteroate Synthase (DHPS)

The archetypal mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4][5][6] Bacteria must synthesize their own folate, as they cannot uptake it from the environment. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4]

Sulfanilamides are structural mimics of the natural DHPS substrate, p-aminobenzoic acid (PABA).[6][7] By binding to the active site of DHPS, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydrofolic acid and arresting bacterial growth (a bacteriostatic effect).[5][8] This selective toxicity is the hallmark of their antibacterial action, as mammalian cells lack DHPS and acquire folate from their diet.[6]

DHPS_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Reaction Blocked Pathway Blocked Sulfanilamide N-Substituted Sulfanilamide Sulfanilamide->DHPS Competitive Binding

Mechanism of DHPS Inhibition by Sulfanilamides.
Inhibition of Carbonic Anhydrases (CAs)

A mechanistically distinct and highly significant mode of action is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[9][10][11] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a pivotal role in pH regulation, fluid secretion, and CO₂ transport.[10]

The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the CA active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[12] The affinity and isoform selectivity of N-substituted sulfanilamide inhibitors are profoundly influenced by the chemical nature of the N-substituent, which forms hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity.[13] This mechanism is central to their use as diuretics, anti-glaucoma agents, and, more recently, as anticancer therapeutics targeting tumor-associated isoforms like CA IX and XII.[9][11][14]

CA_Inhibition cluster_normal Normal Catalytic Cycle CA_Active_Site CA Active Site (Zn²⁺) HCO3 HCO₃⁻ + H⁺ CA_Active_Site->HCO3 Hydration of CO₂ H2O H₂O H2O->CA_Active_Site CO2 CO₂ CO2->CA_Active_Site Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->CA_Active_Site High-Affinity Binding to Zn²⁺ Ion Synthesis_Workflow Start Start: Acetanilide Step1 1. Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) Product: 4-Acetamidobenzenesulfonyl Chloride Start->Step1 Step2 2. Amination / Coupling Reagent: Primary Amine (R-NH₂) Solvent: Pyridine or DCM/TEA Product: N¹-Substituted Acetylated Sulfonamide Step1->Step2 Step3 3. Deprotection (Hydrolysis) Reagent: Aqueous HCl Condition: Heat Product: Final N¹-Substituted Sulfanilamide Step2->Step3 Purify 4. Purification Method: Recrystallization or Column Chromatography Step3->Purify Characterize 5. Characterization Methods: NMR, Mass Spectrometry, IR Purify->Characterize End End: Pure Compound Characterize->End

General Synthetic Workflow for N-Substituted Sulfanilamides.

Step-by-Step Methodology:

  • Protection and Chlorosulfonation: a. Begin with acetanilide (acetyl-protected aniline). The acetyl group serves as a protecting group to prevent side reactions at the amino group and directs the electrophilic substitution to the para position. [7] b. Add acetanilide portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid with stirring. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC). d. Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride. e. Filter the solid product, wash with cold water, and dry under vacuum.

  • Coupling with Amine: a. Dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane (DCM). b. Add the desired primary amine (R-NH₂) to the solution. If using DCM, add a base like triethylamine (TEA) to scavenge the HCl byproduct. [15] c. Stir the reaction at room temperature for several hours or until completion. d. Work up the reaction by washing with dilute acid (to remove excess amine and base) and brine, then dry the organic layer and evaporate the solvent.

  • Deprotection: a. Reflux the acetylated product from the previous step in aqueous hydrochloric acid to hydrolyze the acetyl protecting group. b. After hydrolysis is complete, cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final N-substituted sulfanilamide product. c. Filter the product, wash with water, and dry.

  • Purification and Characterization: a. Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography. b. Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR. [9][16][17]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of compounds against a specific CA isoform.

Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Preparation of Reagents: a. Prepare a stock solution of the purified CA isoenzyme (e.g., hCA I, II, IX, or XII) in buffer (e.g., Tris-HCl with NaCl). b. Prepare stock solutions of the test N-substituted sulfanilamide derivatives and a standard inhibitor (e.g., acetazolamide) in DMSO. c. Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

  • Assay Procedure: a. In a 96-well plate, add buffer to each well. b. Add a small volume of the test compound solution (at various concentrations) or standard inhibitor to the appropriate wells. Include a control well with DMSO only (no inhibitor). c. Add the CA enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the p-NPA substrate solution to all wells. e. Immediately measure the absorbance at 400 nm at time zero and then monitor the increase in absorbance over time (e.g., every 30 seconds for 5 minutes) using a plate reader.

  • Data Analysis: a. Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Chapter 5: Conclusion and Future Directions

N-substituted sulfanilamide derivatives represent a privileged scaffold in drug discovery, demonstrating remarkable versatility and a wide therapeutic window. Their journey from first-generation antibiotics to highly specific enzyme inhibitors showcases the power of medicinal chemistry in optimizing a core structure for diverse biological targets. The future of sulfonamide research lies in the rational design of multifunctional ligands and isoform-selective inhibitors. By targeting disease-specific enzymes like tumor-associated CAs or inflammatory mediators, next-generation sulfonamides hold the promise of delivering more potent and safer therapies for a range of challenging diseases, from drug-resistant infections to complex cancers. The continued exploration of new N-substitutions, guided by computational modeling and innovative synthetic strategies, will undoubtedly ensure that this venerable pharmacophore remains at the forefront of pharmaceutical development.

References

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - MDPI. (2021, August 23).
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Taylor & Francis Online.
  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020)
  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors.
  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - ProQuest. (2021, August 23).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008, August 20).
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC.
  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. (2024, December 6). Bentham Science.
  • Dihydrofolate reductase inhibitors as antimicrobial agents and their potenti
  • Dihydrofolate reductase inhibitors as antimicrobial agents and their potenti
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4).
  • Inhibition Studies of Sulfonamide-Containing Fol
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR.
  • Review: Sulfa drugs derivatives antibacterial activity. (2026, February 1).
  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties - Research Journal of Pharmacy and Technology.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed. (2023, November 4).
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity - MDPI. (2025, November 12).
  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydroptero
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PubMed Central. (2019, October 22).
  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - MDPI. (2025, March 21).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC. (2023, May 18).
  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide...
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Rational design of biodegradable sulphonamide candidates treating septicaemia by synergistic dual inhibition of COX-2/PGE2 axis and DHPS enzyme. (2022, June 16). Taylor & Francis Online.
  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides.
  • Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives | Request PDF - ResearchG
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed. (2023, November 5).
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020, February 14).
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21).
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis Online.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (2023, December 8).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1).
  • Synthesis and anti-inflammatory activity of sulfonamides and carboxylates incorporating trimellitimides: Dual cyclooxygenase/carbonic anhydrase inhibitory actions | Request PDF - ResearchG
  • Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry - YouTube. (2022, April 30).
  • An Insight into Synthetic and Pharmacological Profile of Sulphanilamide - Systematic Reviews in Pharmacy. (2023, July 21).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Synthesis of Sulfanilamide - Chemistry Steps.
  • COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed. (2004, August 15).
  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020, November 24).
  • Synthesis, Mechanism of action And Characteriz
  • Sulfanilamide - Wikipedia.
  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022, December 15).
  • (PDF) Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2)
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15).
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  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B - ACS Public
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - MDPI. (2012, November 27).

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

This Application Note is designed for researchers and drug development professionals. It prioritizes high-purity synthesis, scalability, and mechanism-based troubleshooting.[1] Abstract & Application Context This protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It prioritizes high-purity synthesis, scalability, and mechanism-based troubleshooting.[1]

Abstract & Application Context

This protocol details the synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide , a structural analog of Sulfapyridine containing a methylene bridge.[1][2] This modification interrupts the conjugation between the sulfonamide nitrogen and the pyridine ring, significantly altering the pKa and metal-binding properties compared to the parent drug.

Key Applications:

  • Carbonic Anhydrase Inhibition: The primary sulfonamide moiety is a classic zinc-binding pharmacophore.[1][2]

  • Coordination Chemistry: The pyridyl-methyl-amine motif serves as a bidentate ligand for transition metals.[1][2]

  • Antibacterial Research: Investigation of folate synthesis inhibition via dihydropteroate synthase (DHPS).[2]

Retrosynthetic Analysis & Strategy

Direct reaction of 4-aminobenzenesulfonyl chloride (sulfanilyl chloride) with amines is operationally hazardous due to the instability of the unprotected aniline, which leads to self-polymerization.[1][2]

Selected Strategy: The Acetamide Protection Route (Route A) We utilize N-acetylsulfanilyl chloride (ASC) as the electrophile.[1][2] The acetyl group protects the aniline nitrogen, ensuring regioselectivity during the sulfonylation step. Subsequent hydrolysis yields the free amine.[2]

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 N-acetylsulfanilyl chloride (Electrophile) INT Intermediate: N-acetyl-protected Sulfonamide SM1->INT Step 1: Coupling DCM/Pyridine, 0°C SM2 2-(Aminomethyl)pyridine (Nucleophile) SM2->INT PROD Target: 4-amino-N-(pyridin-2-ylmethyl) benzenesulfonamide INT->PROD Step 2: Hydrolysis HCl/H2O, Reflux

Figure 1: Two-step synthesis strategy utilizing acetamide protection to prevent aniline polymerization.

Experimental Protocol

Phase 1: Sulfonylation (Coupling)

Objective: Form the sulfonamide bond while minimizing bis-sulfonylation.[1][2]

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[2]Mass/Vol (Scale)
N-Acetylsulfanilyl chloride Electrophile233.671.023.4 g
2-(Aminomethyl)pyridine Nucleophile108.141.111.9 g (ca.[1][2] 11.3 mL)
Pyridine Base/Solvent79.103.024.0 mL
Dichloromethane (DCM) Solvent--200 mL
Procedure
  • Preparation: Dry DCM over anhydrous CaCl₂ or molecular sieves if not using HPLC grade.[2]

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solubilization: Add 2-(aminomethyl)pyridine (1.1 eq) and Pyridine (3.0 eq) to the DCM (150 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve N-acetylsulfanilyl chloride (1.0 eq) in the remaining DCM (50 mL). Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C to prevent side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The starting chloride (Rf ~0.[2]6) should disappear.

  • Workup:

    • Wash reaction mixture with water (2 x 100 mL) to remove pyridinium salts.[2]

    • Wash with dilute citric acid (5%) to remove excess pyridine/amine (Use caution: Product may be slightly soluble; check aqueous layer pH).[2] Alternative: Simply wash with brine if the product is acid-sensitive at this stage.[1][2]

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Off-white solid (Intermediate).[1][2] Yield typically 85-90%.[1][2]

Phase 2: Deprotection (Hydrolysis)

Objective: Remove the acetyl group without cleaving the sulfonamide bond.[2]

Reagents
ComponentRoleConcentrationVolume
Hydrochloric Acid Reagent2M (aqueous)100 mL
Sodium Hydroxide Neutralizer4M (aqueous)As needed
Procedure
  • Hydrolysis: Suspend the crude intermediate from Phase 1 in 2M HCl (100 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours. The solid should eventually dissolve as the free amine forms (protonated).[2]

  • Monitoring: Check TLC (pure EtOAc or MeOH/DCM 1:9). The protected intermediate will convert to a more polar spot (free amine).[2]

  • Isolation (Isoelectric Precipitation):

    • Cool the solution to RT.

    • Critical Step: Slowly add 4M NaOH dropwise while monitoring pH.[1][2]

    • The target molecule is amphoteric.[2] It will precipitate near its isoelectric point (typically pH 6.5 – 7.5).[2]

    • Do not over-basify (pH > 9), or the sulfonamide proton (SO₂NH) may deprotonate, resolubilizing the product as a salt.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (2 x 20 mL).[2]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Purification & Characterization

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (9:1).[2]

  • Method: Dissolve crude solid in minimal boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to 4°C.

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.[2]

  • Melting Point: 168–172°C (Dependent on polymorph; determine experimentally).[2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.48 (d, 1H, Py-H), 7.75 (td, 1H, Py-H), 7.45 (d, 2H, Ar-H, meta to NH2), 7.60 (s, 1H, SO2NH), 7.30 (d, 1H, Py-H), 7.22 (m, 1H, Py-H), 6.60 (d, 2H, Ar-H, ortho to NH2), 5.90 (s, 2H, NH2), 4.10 (s, 2H, CH2).

    • Note: The sulfonamide NH signal is broad and exchangeable.[2]

Process Workflow & Troubleshooting

Synthesis Workflow (DOT Visualization)

Workflow Start Start: Reagent Prep Cool Cool Amine/DCM to 0°C Start->Cool Add Dropwise Addition of ASC (Control Exotherm) Cool->Add Stir Stir RT (4h) Monitor TLC Add->Stir Wash Workup: Wash H2O/Brine Concentrate Stir->Wash Hydrolysis Reflux in 2M HCl (2h) Wash->Hydrolysis Neutralize Adjust pH to 6.5-7.0 (Precipitate Product) Hydrolysis->Neutralize Filter Filter & Recrystallize Neutralize->Filter

Figure 2: Step-by-step operational workflow for the synthesis.[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solventEnsure DCM is anhydrous; ASC hydrolyzes rapidly in water.[1][2]
Oily Product (Step 1) Residual PyridineWash organic layer with CuSO₄ solution (forms complex) or dilute HCl (if product stable).[1][2]
No Precipitate (Step 2) pH incorrectThe product is soluble at both low pH (amine protonation) and high pH (sulfonamide deprotonation).[2] Target pH 7.0 precisely.
Impurity: Bis-sulfonamide Excess Sulfonyl ChlorideStrictly control stoichiometry (1.0 eq ASC) and addition rate.

Safety & Handling (E-E-A-T)

  • N-Acetylsulfanilyl Chloride: Corrosive and moisture sensitive.[1][2] Causes severe skin burns.[2] Handle in a fume hood.

  • 2-(Aminomethyl)pyridine: Irritant.[1][2][3]

  • Sulfonamides: Potential allergens.[1][2] Avoid inhalation of dust.[2]

  • Waste Disposal: Aqueous waste from Step 2 contains pyridine residues; dispose of in segregated halogenated/organic waste streams according to local EHS regulations.

References

  • Crossley, M. L., et al. (1938).[2] "Sulfanilamide Derivatives. I. Aminoarylsulfonamides."[2][4] Journal of the American Chemical Society, 60(10), 2217–2222.

  • Supuran, C. T., et al. (2003).[2] "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides."[5] Bioorganic & Medicinal Chemistry, 11(10), 2229-2239.[2] (Context for sulfonamide synthesis and CA inhibition).[2][4][6][7][8][9]

  • Santa Cruz Biotechnology. "4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Product Data." (Verification of chemical entity).

  • Organic Syntheses. "Sulfanilyl chloride, N-acetyl-." Org.[2][10] Synth. 1928, 8, 100.[11] (Standard preparation of the starting material).[2][12]

Sources

Application

Application Note: High-Yield Synthesis of Sulfonamide Ligands

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes standard organic synthesis principles with specific handling requirements for sulfanilyl de...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes standard organic synthesis principles with specific handling requirements for sulfanilyl derivatives and pyridine-based ligands.

Reaction of Sulfanilyl Chloride with 2-(Aminomethyl)pyridine

Executive Summary

The reaction between sulfanilyl chloride and 2-(aminomethyl)pyridine (2-picolylamine) yields


-(pyridin-2-ylmethyl)sulfanilamide , a privileged scaffold in medicinal chemistry used as a carbonic anhydrase inhibitor and a bidentate ligand for transition metal coordination (Zn, Cu).

Critical Technical Insight: Direct use of "sulfanilyl chloride" (4-aminobenzenesulfonyl chloride) is operationally hazardous due to its inherent instability (self-polymerization). This protocol utilizes the stable precursor


-acetylsulfanilyl chloride (ASC) , followed by a controlled hydrolysis step. This "Protection-Deprotection" strategy is the industry standard for ensuring high purity and reproducibility.
Strategic Analysis & Chemical Logic
2.1 The Reactant Paradox
  • The Instability: Free amino-sulfonyl chlorides polymerize rapidly because the amine of one molecule attacks the sulfonyl chloride of another.

  • The Solution: We employ

    
    -acetylsulfanilyl chloride (ASC) .[1][2] The acetyl group masks the aniline nitrogen, preventing self-reaction.
    
  • The Nucleophile: 2-(Aminomethyl)pyridine possesses two nitrogen centers. The exocyclic primary amine is significantly more nucleophilic (

    
     hybridized) than the ring nitrogen (
    
    
    
    hybridized), ensuring regioselectivity for the sulfonamide linkage.
2.2 The "Acid-Base Swing" Purification Strategy

Because the product contains a basic pyridine ring and an acidic sulfonamide proton (after hydrolysis), it is amphoteric . Standard acid washes (to remove starting amine) will protonate the product and drag it into the aqueous waste.

  • Strategy: We utilize the pH-dependent solubility profile. The final product precipitates near its isoelectric point (pH ~6–7), allowing for isolation by filtration rather than difficult extractions.

Experimental Protocols
Phase A: Coupling Reaction (Synthesis of the Protected Intermediate)

Objective: Synthesize


-acetyl-

-(pyridin-2-ylmethyl)benzenesulfonamide.
ReagentMW ( g/mol )Equiv.[3]Mass/VolRole

-Acetylsulfanilyl chloride (ASC)
233.671.15.14 gElectrophile
2-(Aminomethyl)pyridine 108.141.02.16 g (2.06 mL)Nucleophile
Triethylamine (TEA) 101.191.22.43 g (3.35 mL)HCl Scavenger
Dichloromethane (DCM) 84.93-50 mLSolvent (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-(aminomethyl)pyridine (20 mmol) and Triethylamine (24 mmol) to DCM (40 mL). Cool the solution to 0°C using an ice bath.

    • Note: TEA is preferred over pyridine as a base here to simplify workup, as TEA salts are easily washed away with water.

  • Addition: Dissolve

    
    -acetylsulfanilyl chloride  (22 mmol) in the remaining DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.
    
    • Observation: The reaction is exothermic. Maintain temperature <5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup (The Intermediate):

    • Wash the organic layer with Water (

      
       mL) to remove TEA
      
      
      
      HCl salts.
    • Wash with Saturated

      
        (30 mL) to remove any hydrolyzed sulfonic acid byproducts.
      
    • Dry over anhydrous

      
      , filter, and evaporate in vacuo.
      
    • Result: Off-white solid (Intermediate). Yield typically >85%.[4][5]

Phase B: Deprotection (Hydrolysis)

Objective: Removal of the


-acetyl group to yield the active sulfanilamide.

Step-by-Step Procedure:

  • Hydrolysis: Suspend the crude intermediate from Phase A in 2M HCl (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours. The solid should dissolve as the amine is deprotected and protonated.

  • Neutralization (Critical Step):

    • Cool the solution to RT.

    • Carefully add 10% NaOH or saturated

      
        dropwise while monitoring pH.
      
    • Target pH: Adjust to pH 7.0–7.5 .

    • Mechanism:[6][7][8][9][10][11] At this pH, the zwitterionic form dominates, and solubility is minimal. The product will precipitate as a white/cream solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Data Presentation & Characterization

Expected Analytical Data for


-(pyridin-2-ylmethyl)sulfanilamide: 
TechniqueFeatureExpected Signal/ValueInterpretation
1H NMR

8.5 ppm (d)
1H, Pyridine

-H
Characteristic pyridine ring proton.
1H NMR

7.5 & 6.6 ppm
2H each, doubletsPara-substituted benzene (AA'BB' system).
1H NMR

4.2 ppm (s/d)
2H,

linker
Methylene bridge between pyridine and sulfonamide.
MS (ESI)

264.08 m/zConsistent with Formula

.
Appearance Physical StateWhite Crystalline SolidMP range: 168–172°C (Lit. dependent).
Visualization of Reaction Pathways[10]
Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the subsequent deprotection strategy.[9]

ReactionMechanism cluster_conditions Critical Conditions ASC N-Acetylsulfanilyl Chloride (Electrophile) Intermediate Intermediate: N-acetyl-sulfonamide ASC->Intermediate Step 1: Coupling (DCM, TEA, 0°C) Amine 2-(Aminomethyl)pyridine (Nucleophile) Amine->Intermediate Step 1: Coupling (DCM, TEA, 0°C) Product Final Product: N-(pyridin-2-ylmethyl)sulfanilamide Intermediate->Product Step 2: Hydrolysis (2M HCl, Reflux) Note1 Temp < 5°C Prevents side reactions Note2 pH Control Precipitate at pH 7

Caption: Two-step synthetic pathway utilizing the N-acetyl protection strategy to ensure stability and regioselectivity.

Diagram 2: Workup & Purification Logic

This flowchart guides the researcher through the critical "Acid-Base Swing" to isolate the amphoteric product.

WorkupFlow Start Crude Reaction Mixture (DCM Phase) Wash1 Wash: Water + NaHCO3 Start->Wash1 Removes TEA salts Evap Evaporate DCM Wash1->Evap Isolates Intermediate Hydrolysis Reflux in 2M HCl (Deprotection) Evap->Hydrolysis Cleaves Acetyl group Neutralize Neutralize to pH 7 (Add NaOH) Hydrolysis->Neutralize Forms Zwitterion Filter Filtration of Precipitate Neutralize->Filter Product insoluble at pH 7

Caption: Purification workflow designed to handle the amphoteric nature of the pyridine-sulfonamide scaffold.

References
  • Synthesis of Sulfonamide Ligands: European Journal of Chemistry. (2021).[12] "Synthesis of substituted pyridine based sulphonamides." Link

  • ASC Preparation & Handling: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). "N-Acetylsulfanilyl chloride."[1][2][7][13][14] Link

  • General Sulfonamide Protocols: Chemistry Steps. "Synthesis of Sulfanilamide." Link

  • Physical Properties: Cheméo Data Repository. "N-Acetylsulfanilyl chloride Properties." Link

  • Pyridine Ligand Chemistry:Journal of Medicinal Chemistry (General reference for sulfonamide CA inhibitors).

Disclaimer: This protocol involves the use of corrosive reagents (sulfonyl chlorides, HCl) and chlorinated solvents. All procedures should be performed in a functioning fume hood with appropriate PPE.

Sources

Method

crystallization methods for N-(pyridin-2-ylmethyl) sulfonamide derivatives

Application Note: Advanced Crystallization Protocols for N-(pyridin-2-ylmethyl) Sulfonamide Derivatives Abstract This guide details the isolation and solid-state refinement of N-(pyridin-2-ylmethyl) sulfonamide derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for N-(pyridin-2-ylmethyl) Sulfonamide Derivatives

Abstract

This guide details the isolation and solid-state refinement of N-(pyridin-2-ylmethyl) sulfonamide derivatives. These scaffolds exhibit unique "supramolecular synthon" behavior due to the interplay between the acidic sulfonamide proton (


) and the basic pyridine nitrogen (

). This dual nature often leads to polymorphism, solvate formation, or "oiling out" during process scale-up. This document provides three field-validated protocols designed to control nucleation kinetics and thermodynamic stability, ensuring high-purity crystalline output.

Introduction & Chemical Context

The N-(pyridin-2-ylmethyl) sulfonamide moiety is a privileged pharmacophore in metalloproteinase inhibitors and antitumor agents. Its crystallization is governed by the conformational flexibility of the methylene bridge, allowing the molecule to adopt either a "Folded" (U-shape) or "Extended" conformation.

  • The Challenge: The intramolecular hydrogen bond (

    
    ) often competes with intermolecular packing forces. If the intramolecular bond dominates in solution, the molecule becomes lipophilic and prone to oiling out.
    
  • The Solution: Disrupting this intramolecular lock using specific solvent systems or pH manipulation is critical to inducing an ordered crystal lattice.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, the solubility profile must be established. The following data represents typical values for this derivative class at 25°C.

Solvent ClassSolventSolubility RatingRole in Crystallization
Polar Protic Methanol (MeOH)High (>50 mg/mL)Primary Solvent
Polar Protic Ethanol (EtOH)Moderate (20-40 mg/mL)Primary Solvent / Anti-solvent
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Avoid (Hard to remove)
Polar Aprotic AcetoneHighGood for evaporation
Non-Polar Hexane / HeptaneNegligible (<1 mg/mL)Anti-solvent
Aqueous Water (pH 7)Low (<2 mg/mL)Anti-solvent
Aqueous 0.1 M HClHigh (Protonated form)Solvent for pH-Swing

Experimental Protocols

Protocol A: Thermodynamic Control (Slow Cooling)

Target: Single crystals for XRD or thermodynamically stable polymorphs.

Mechanism: Gradual supersaturation allows molecules to arrange into the most stable lattice, minimizing defects.

  • Dissolution: Weigh 100 mg of the crude sulfonamide derivative into a 20 mL scintillation vial.

  • Solvent Addition: Add Ethanol (absolute) dropwise while heating the vial on a block set to 60°C.

    • Critical Step: Add solvent only until the solution is clear. If a few particles remain after 3 mL, filter the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed vial.

  • Seeding (Optional but Recommended): If a reference crystal exists, add a microscopic seed at 50°C.

  • Controlled Cooling: Place the vial in a programmable cooling bath or a Dewar flask filled with hot water to simulate a linear cooling rate of 0.1°C/min down to 20°C.

  • Maturation: Allow the vessel to stand undisturbed at 4°C for 24 hours.

  • Harvesting: Filter crystals via vacuum filtration. Wash with cold (

    
    ) Ethanol/Hexane (1:1).
    
Protocol B: Kinetic Control (Anti-Solvent Precipitation)

Target: Bulk powder isolation, scale-up, and removal of non-polar impurities.

Mechanism: Rapid reduction of solubility power forces the solute out of the liquid phase.

  • Primary Phase: Dissolve 1.0 g of compound in the minimum volume of Methanol or Acetone at Room Temperature (RT).

  • Anti-Solvent Preparation: Prepare a beaker containing 10 volumes (relative to solvent) of Water (if using Methanol) or Heptane (if using Acetone).

  • Addition:

    • Wrong Way: Pouring anti-solvent into the drug solution (causes local high supersaturation

      
       amorphous gum).
      
    • Correct Way: Add the drug solution dropwise INTO the anti-solvent under vigorous stirring (500 RPM).

  • Nucleation: A white precipitate should form immediately.

  • Digestion: Reduce stirring speed to 100 RPM and let the suspension "age" for 1 hour. This Ostwald ripening converts amorphous material into crystalline solids.

  • Filtration: Collect solids and dry in a vacuum oven at 40°C.

Protocol C: The "pH-Swing" (Zwitterionic Exploitation)

Target: High purity isolation from crude reaction mixtures. Specific to Pyridine derivatives.

Mechanism: Exploits the basicity of the pyridine ring (


) to solubilize impurities, then selectively precipitates the sulfonamide.
  • Acid Dissolution: Suspend the crude solid in 0.5 M HCl . The pyridine nitrogen protonates, forming a water-soluble cation.

    • Validation: The solution should be clear and yellow/orange. Insoluble dark tars (impurities) can be filtered off now.

  • Neutralization: Slowly add 1.0 M NaOH or saturated Sodium Bicarbonate dropwise to the filtrate.

  • The "Cloud Point": Monitor the pH. As the pH approaches 5.0 - 6.0, the pyridine deprotonates, returning the molecule to its neutral, insoluble state.

  • Crystallization: Continue adding base until pH

    
     7.0. A heavy precipitate will form.
    
  • Isolation: Filter and wash with copious water to remove NaCl salts.

Visualization of Workflows

Figure 1: Decision Matrix for Crystallization Method Selection

G Start Crude N-(pyridin-2-ylmethyl) sulfonamide PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity LowPurity Purity < 95% PurityCheck->LowPurity Goal Define Goal HighPurity->Goal MethodC Protocol C: pH-Swing (HCl -> NaOH) LowPurity->MethodC Remove tars/salts SingleCrystal Goal: Single Crystal (Structure ID) Goal->SingleCrystal BulkPowder Goal: Bulk Powder (Scale-up) Goal->BulkPowder MethodA Protocol A: Slow Cooling (EtOH) SingleCrystal->MethodA MethodB Protocol B: Anti-Solvent (MeOH -> H2O) BulkPowder->MethodB MethodC->MethodA Recrystallize for polymorph control

Caption: Workflow for selecting the optimal crystallization strategy based on input purity and end-goal requirements.

Figure 2: The pH-Swing Mechanism

pH_Swing cluster_zone Target Isolation Window Acid Acidic Phase (pH < 4) Pyridine Protonated (Py-H+) Soluble in Water Neutral Neutral Phase (pH ~ 6-7) Molecule Neutral Insoluble (Precipitates) Acid->Neutral Add NaOH (Crystallization Zone) Base Basic Phase (pH > 11) Sulfonamide Deprotonated (N-) Soluble in Water Neutral->Base Excess Base (Re-dissolution risk)

Caption: The solubility window of N-(pyridin-2-ylmethyl) sulfonamides relative to pH, highlighting the critical isolation zone.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Oiling Out Phase separation occurred before crystallization. Likely due to high impurities or temperature dropping too fast.Re-heat to dissolve the oil. Add 10% more solvent. Cool slower . Add a seed crystal at the cloud point.
Amorphous Solid Precipitation was too rapid (Kinetic trapping).Use Protocol A (Slow cooling) or reduce the rate of anti-solvent addition in Protocol B.
Yellow Color Oxidative degradation or trapped impurities.Perform Protocol C (pH swing) using activated carbon during the acidic phase filtration.
Low Yield Product is too soluble in the mother liquor.Cool to -20°C. If using Protocol C, ensure pH is exactly 6.5–7.0 (isoelectric point vicinity).

Self-Validation Check:

  • Melting Point: A sharp melting range (

    
    ) indicates high purity.
    
  • PLM (Polarized Light Microscopy): View crystals under cross-polarizers. Birefringence (glowing against dark background) confirms crystallinity. Dark spots indicate amorphous material.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

  • Mohamed-Ezzat, R. A., et al. (2021).[1][3] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Gelbrich, T., et al. (2007). Polymorphism and solvatomorphism of sulfonamides. CrystEngComm. Link

  • PubChem. (2025).[3] N-(pyridin-2-ylmethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General Reference for Protocol Design).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed experimental protocols to improve the yield and purity of this target molecule. The information herein is curated from established synthetic methodologies and peer-reviewed literature to ensure scientific accuracy and practical utility.

Overview of the Synthetic Strategy

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is typically achieved through a two-step process. This strategy involves the initial protection of the aniline amino group of a sulfonyl chloride precursor, followed by coupling with the desired pyridine-containing amine, and concluding with a deprotection step to yield the final product. This approach is favored as it prevents undesirable side reactions with the reactive aniline moiety during the sulfonamide bond formation.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Acetanilide Acetanilide Step1_Reagents Step 1: Chlorosulfonation Acetanilide->Step1_Reagents Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Reagents ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Step1_Reagents->ASC Step2_Reagents Step 2: Sulfonamide Coupling ASC->Step2_Reagents AMP 2-(Aminomethyl)pyridine AMP->Step2_Reagents Base Base (e.g., Pyridine) Base->Step2_Reagents Intermediate N-acetyl-4-amino-N- (pyridin-2-ylmethyl)benzenesulfonamide Step2_Reagents->Intermediate Step3_Reagents Step 3: Deprotection Intermediate->Step3_Reagents Acid Acid (e.g., HCl) Acid->Step3_Reagents Final_Product 4-amino-N-(pyridin-2-ylmethyl) benzenesulfonamide Step3_Reagents->Final_Product

Caption: General two-step synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Q1: My yield of 4-acetamidobenzenesulfonyl chloride is low, and I observe a significant amount of a water-insoluble byproduct. What is happening?

A1: A low yield in this step is often due to the hydrolysis of the sulfonyl chloride product or the formation of a diaryl sulfone byproduct.[1] Sulfonyl chlorides are highly reactive and readily hydrolyze back to the sulfonic acid in the presence of water.[2]

  • Causality: The formation of the diaryl sulfone occurs when the starting acetanilide reacts with the already formed 4-acetamidobenzenesulfonyl chloride. This is more likely to happen if the reaction temperature is too high or if there is an insufficient excess of chlorosulfonic acid.[1]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use fresh, high-quality chlorosulfonic acid.

    • Temperature Control: Maintain a low temperature (0-10 °C) during the addition of acetanilide to chlorosulfonic acid to minimize side reactions.[3]

    • Stoichiometry: Use a sufficient excess of chlorosulfonic acid to ensure complete conversion of the acetanilide and minimize the formation of the sulfone byproduct.[1]

    • Work-up: Pour the reaction mixture onto crushed ice and water and isolate the precipitated sulfonyl chloride as quickly as possible to minimize hydrolysis.[4]

Q2: Why is it necessary to protect the amino group of aniline as an acetanilide before chlorosulfonation?

A2: The protection of the amino group is crucial for two main reasons:

  • Reactivity Control: The free amino group in aniline is highly reactive and would be protonated by the strongly acidic chlorosulfonic acid. This would deactivate the aromatic ring towards the desired electrophilic substitution. Furthermore, the free amine could react with the newly formed sulfonyl chloride, leading to polymerization.

  • Directing Group Effect: The acetamido group is an ortho-, para-directing group, which favors the formation of the desired para-substituted product. The protonated amino group would be a meta-director.

Step 2: Coupling of 4-Acetamidobenzenesulfonyl Chloride with 2-(Aminomethyl)pyridine

Q3: I am getting a low yield in the coupling reaction. What are the likely causes?

A3: Low yields in sulfonamide synthesis can arise from several factors, including the stability of the sulfonyl chloride, suboptimal reaction conditions, and the choice of base.[2]

  • Causality: The sulfonyl chloride is susceptible to hydrolysis, so any moisture in the reaction will reduce the amount of available electrophile. The choice of base is critical for scavenging the HCl generated during the reaction without causing side reactions.[2]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your solvent and 2-(aminomethyl)pyridine are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use freshly prepared or properly stored 4-acetamidobenzenesulfonyl chloride.

    • Base Selection: Pyridine is a commonly used base for this reaction as it also serves as a solvent in some procedures.[5] Triethylamine (TEA) is another suitable option. The basicity and nucleophilicity of the base can impact the reaction rate and yield.

    • Temperature: Running the reaction at 0 °C and allowing it to slowly warm to room temperature is often effective.[2] However, monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.

Q4: My TLC analysis shows multiple spots. What are the possible side products?

A4: The formation of multiple products can be due to several side reactions:

  • Di-sulfonylation: The primary amine of 2-(aminomethyl)pyridine could potentially react with two molecules of the sulfonyl chloride, though this is less likely if the stoichiometry is controlled.

  • Reaction with Pyridine Nitrogen: While the primary amine is significantly more nucleophilic, under harsh conditions or with certain catalysts, the pyridine nitrogen could potentially be alkylated or engage in other side reactions.

  • Decomposition: The starting materials or product may be unstable under the reaction conditions, leading to decomposition products.

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the amine or a 1:1 ratio of amine to sulfonyl chloride to minimize di-sulfonylation.

    • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature to control the exotherm and minimize side reactions.

    • Reaction Monitoring: Use TLC to monitor the reaction progress and stop the reaction once the starting material is consumed to prevent the formation of degradation products.

Step 3: Deprotection of the N-acetyl Group

Q5: The deprotection of the acetyl group is incomplete, or I am seeing degradation of my product. How can I optimize this step?

A5: Acid-catalyzed hydrolysis is the standard method for deprotection. Incomplete reaction or degradation can be due to insufficient acid concentration, inadequate heating, or prolonged reaction times at high temperatures.

  • Causality: The hydrolysis of the amide bond requires protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic for nucleophilic attack by water.[6] Harsh acidic conditions or prolonged heating can lead to the degradation of the final product, which contains a sensitive amino group and a pyridine ring.

  • Troubleshooting:

    • Acid Concentration: Use a moderate concentration of a strong acid like hydrochloric acid (e.g., 4-6 M).[7]

    • Temperature and Time: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours. Avoid unnecessarily long reaction times.

    • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.[4] Over-basification should be avoided.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-acetyl-4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (Intermediate)

This protocol outlines a general procedure for the coupling reaction.

ReagentMolar Eq.MW ( g/mol )Amount
4-Acetamidobenzenesulfonyl chloride1.0233.67(e.g., 2.34 g)
2-(Aminomethyl)pyridine1.1108.14(e.g., 1.19 g)
Pyridine (as base/solvent)-79.10(e.g., 20 mL)
Dichloromethane (DCM, optional solvent)-84.93(e.g., 30 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(aminomethyl)pyridine in pyridine (or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride in a minimal amount of the reaction solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water. If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Protocol 2: Synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (Final Product)

This protocol describes the acid-catalyzed deprotection of the N-acetyl intermediate.

ReagentMolar Eq.ConcentrationAmount
N-acetyl Intermediate1.0-(e.g., 3.05 g)
Hydrochloric AcidExcess6 M(e.g., 20 mL)
Sodium Carbonate (for neutralization)-Saturated aq. soln.As needed

Procedure:

  • Place the N-acetyl intermediate in a round-bottom flask with a magnetic stirrer and add 6 M hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The product should precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[9]

Visualizing Troubleshooting Logic

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_issue Use fresh reagents. Verify stoichiometry. reagents_ok->reagents_issue No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes conditions_ok Conditions OK check_conditions->conditions_ok conditions_issue Optimize temperature. Ensure anhydrous conditions. Check base. conditions_ok->conditions_issue No check_workup Analyze Work-up & Purification conditions_ok->check_workup Yes workup_ok Work-up OK check_workup->workup_ok workup_issue Minimize hydrolysis during work-up. Optimize purification method. workup_ok->workup_issue No side_reactions Investigate Side Reactions (TLC/LC-MS analysis) workup_ok->side_reactions Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). troubleshooting common issues in sulfonamide synthesis reactions.
  • CUNY. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Asian Journal of Pharmaceutics. (2017).
  • University of Rochester. (n.d.).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.
  • The Royal Society of Chemistry. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.
  • PubMed. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl].
  • Digital Commons @ East Tennessee State University. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PMC. (n.d.).
  • eCrystals - University of Southampton. (1998).
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
  • Organic Syntheses Procedure. (n.d.). p-ACETAMINOBENZENESULFINIC ACID.
  • alpaipars. (n.d.). NMR spectroscopy in pharmacy.
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

Sources

Optimization

Technical Support Center: Stability of 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Under Acidic Conditions

Welcome to the technical support center for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Introduction: Understanding the Stability of 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research. A critical aspect of its pre-formulation and formulation development is understanding its chemical stability, particularly its susceptibility to degradation under various pH conditions. Acid-catalyzed hydrolysis is a common degradation pathway for sulfonamides, potentially impacting the potency, safety, and shelf-life of any resulting drug product.[1][2] This guide will provide a comprehensive overview of the stability of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide under acidic conditions, including potential degradation pathways, analytical methods for monitoring stability, and strategies for mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide in an acidic solution?

A1: Based on the general reactivity of sulfonamides, the two most probable degradation pathways for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide under acidic conditions are hydrolysis of the sulfonamide (S-N) bond and, to a lesser extent, the C-N bond.[2]

  • S-N Bond Cleavage: This is often the more favorable pathway under strongly acidic conditions.[2] The S-N bond is susceptible to nucleophilic attack by water, leading to the formation of 4-aminobenzenesulfonic acid and 2-(aminomethyl)pyridine.

  • C-N Bond Cleavage: Cleavage of the C-N bond between the benzene ring and the sulfur atom can also occur, though it is generally less common for sulfonamides. This would result in the formation of aniline and other degradation products.[2]

Q2: At what pH range is significant degradation of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide expected?

A2: Significant hydrolytic degradation of many sulfonamides is observed at highly acidic pH, typically at pH 2.0 or lower.[1] While the exact pH stability profile is specific to the molecule, it is reasonable to anticipate increased degradation as the acidity of the solution increases. Mildly acidic conditions (pH 4-6) are generally associated with greater stability for most sulfonamides.[1]

Q3: What are the expected degradation products of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide under acidic stress?

A3: The primary degradation products resulting from S-N bond cleavage are:

  • 4-Aminobenzenesulfonic acid

  • 2-(Aminomethyl)pyridine

If C-N bond cleavage occurs, potential degradation products could include:

  • Aniline

  • Sulfanilamide [2]

Q4: What analytical techniques are recommended for monitoring the stability of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for separating and quantifying the parent compound and its degradation products.[1] For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. Acid-catalyzed hydrolysis. 1. Confirm pH: Accurately measure the pH of your solution. 2. Buffer the formulation: If possible, adjust the pH to a more neutral range (e.g., pH 4-7) using a suitable buffer system (e.g., citrate, acetate). 3. Reduce temperature: Hydrolysis is temperature-dependent. Storing the formulation at a lower temperature can significantly slow down the degradation rate.
Appearance of multiple unknown peaks in the chromatogram. Formation of multiple degradation products or secondary degradation. 1. Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products. 2. Utilize LC-MS: Employ LC-MS to obtain the mass-to-charge ratio of the unknown peaks for structural elucidation. 3. Synthesize potential degradation products: If the structures of the degradation products are hypothesized, synthesizing them as reference standards can confirm their identity.
Inconsistent stability results between batches. Variability in starting material purity or experimental conditions. 1. Characterize starting material: Ensure the purity and identity of each new batch of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide are thoroughly characterized. 2. Standardize experimental protocol: Maintain strict control over pH, temperature, and concentration in all stability studies. 3. Use a control sample: Always include a control sample stored under non-stress conditions to differentiate between degradation and other sources of variability.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical forced degradation study to assess the stability of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide under acidic conditions.

Objective: To determine the degradation profile of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide in the presence of acid and to identify the resulting degradation products.

Materials:

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equal volume of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis:

    • Analyze the stressed and control samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Data Presentation

Table 1: Hypothetical HPLC Stability Data for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide in 0.1 M HCl at 60°C

Time (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Mass Balance (%)
0100.00.00.0100.0
295.23.11.599.8
490.56.33.099.8
881.312.55.999.7
1272.818.98.199.8
2455.632.112.099.7

Visualizations

Degradation Pathway

G cluster_0 Acidic Hydrolysis Parent 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide DP1 4-Aminobenzenesulfonic acid Parent->DP1 S-N Cleavage DP2 2-(Aminomethyl)pyridine Parent->DP2 S-N Cleavage

Caption: Proposed acidic degradation pathway of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Experimental Workflow

G Start Start: Prepare Stock Solution Stress Acid Stress (0.1 M HCl, 60°C) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize with NaOH Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS Analysis for Identification Dilute->LCMS End End: Data Analysis & Reporting HPLC->End LCMS->End

Caption: Workflow for the acid-forced degradation study.

Conclusion

The stability of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide under acidic conditions is a critical parameter for its development as a potential therapeutic agent. This technical support guide provides a framework for understanding and investigating its degradation profile. By employing systematic forced degradation studies and robust analytical methods, researchers can gain valuable insights into the degradation pathways and develop strategies to ensure the quality, efficacy, and safety of formulations containing this compound.

References

  • Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. Sulfonamide Degradation. Available from: [Link]

  • Klánová, K., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Catalysis, 3(9), 2057-2064. Available from: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available from: [Link]

  • RSC Publishing. (2001). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available from: [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the degradation of six sulfonamide antibiotics by... Available from: [Link]

  • Kowalska, G., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13239. Available from: [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Available from: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7935. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Sulfonamide Synthesis

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. This resource provides in-depth troubleshooting and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and often persistent challenge: the removal of unreacted 2-(aminomethyl)pyridine from your reaction mixture. My aim is to equip you with both the theoretical understanding and practical, step-by-step protocols to achieve high purity for your target sulfonamide.

Introduction: The Challenge of a Basic Byproduct

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, often involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] When 2-(aminomethyl)pyridine is used as the amine component, its unreacted excess, being a basic and polar compound, can complicate the purification process. Its physical properties, such as its solubility in water and various organic solvents, demand a well-thought-out purification strategy.[3][4]

This guide is structured to walk you through a logical decision-making process, from simple liquid-liquid extractions to more advanced techniques like scavenger resins and chromatography.

Troubleshooting & FAQs: Removing Unreacted 2-(aminomethyl)pyridine

Q1: My initial workup with a simple water wash didn't remove the 2-(aminomethyl)pyridine. What is the most straightforward next step?

Answer: The most direct and often successful first approach is an acid-base extraction . This technique leverages the basic nature of the pyridine and primary amine functionalities in 2-(aminomethyl)pyridine. By washing your organic solution with an aqueous acid, the basic starting material is protonated, forming a water-soluble salt that partitions into the aqueous layer.[5][6] Your neutral or weakly acidic sulfonamide product remains in the organic phase.

Underlying Principle: Acid-Base Chemistry

2-(Aminomethyl)pyridine has two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine. The primary amine is the more basic of the two (pKa of the conjugate acid is ~9.09).[7] Reaction with an acid (like HCl) results in the formation of a pyridinium hydrochloride salt, which is highly soluble in water.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. A general rule of thumb is to use a volume of aqueous acid equal to about one-third of the organic layer volume.

  • Separation: Allow the layers to separate completely. The lower layer will be the aqueous phase (unless using a denser solvent like DCM). Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash two to three more times to ensure complete removal of the amine. You can monitor the effectiveness of the extraction by analyzing a small, dried sample of the organic layer by Thin Layer Chromatography (TLC).

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the basic starting material.[9]

Q2: My sulfonamide product is sensitive to strong acids. Are there milder alternatives for the extraction?

Answer: Absolutely. If your target molecule contains acid-labile functional groups, using a strong acid like HCl is not advisable. In such cases, you can employ milder acidic solutions or alternative complexation agents.

Alternative Aqueous Washes for Acid-Sensitive Compounds
ReagentConcentrationRationale
Ammonium Chloride (NH₄Cl) Saturated Aqueous SolutionA weakly acidic salt solution (pH ~4.5-5.5) that can effectively protonate the highly basic 2-(aminomethyl)pyridine without exposing your product to harsh acidic conditions.[5]
Citric Acid 10% Aqueous SolutionA weak organic acid that provides a gentle acidic wash.
Copper (II) Sulfate (CuSO₄) 10% Aqueous SolutionPyridines and primary amines are known to form water-soluble complexes with copper ions.[10] The aqueous layer will typically turn a deep blue or purple, indicating complex formation and successful removal of the amine.[10]
Q3: The acid-base extraction is still leaving trace amounts of 2-(aminomethyl)pyridine. What advanced techniques can I use for a final "polishing" step?

Answer: When trace amounts of a highly polar starting material persist, scavenger resins offer an elegant and efficient solution. These are solid-supported reagents designed to react with and sequester specific types of molecules from a solution.[11] For removing a primary amine like 2-(aminomethyl)pyridine, an electrophilic scavenger resin is ideal.

How Scavenger Resins Work

Scavenger resins are typically polymer beads (e.g., polystyrene) functionalized with reactive groups. For primary amine removal, resins with aldehyde or isocyanate functionalities are common.[12] The unreacted 2-(aminomethyl)pyridine covalently binds to the resin, which can then be simply filtered off, leaving your purified product in the solution.

Scavenger_Resin_Workflow

Types of Scavenger Resins for Primary Amines
Resin TypeReactive FunctionalityMechanismSelectivity
Aldehyde Resin BenzaldehydeForms an imine with the primary amine.Selective for primary amines in the presence of secondary amines.[12]
Isocyanate Resin IsocyanateForms a urea linkage with the primary amine.Reacts with both primary and secondary amines.[12]
Ketoester Resin 1,3-KetoesterForms an enamine with the primary amine.Can be selective for primary amines.[13][14]
Experimental Protocol: Scavenger Resin Purification
  • Choose the Resin: Select an appropriate scavenger resin based on the selectivity required. An aldehyde-functionalized resin is an excellent choice for selectively removing the primary amine of 2-(aminomethyl)pyridine.

  • Dissolve Crude Product: Dissolve your crude sulfonamide in a suitable solvent (e.g., DCM, THF, or methanol).[13]

  • Add Resin: Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the estimated amount of residual amine.

  • React: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the 2-(aminomethyl)pyridine spot.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Rinse and Concentrate: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain your purified sulfonamide.

Q4: My product is not amenable to extraction or scavenger resins. How should I approach purification by column chromatography?

Answer: When other methods are not suitable, silica gel column chromatography is a reliable technique for separating your sulfonamide product from the more polar 2-(aminomethyl)pyridine.

Key Considerations for Chromatographic Separation
  • Stationary Phase: Standard silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

  • Tailing: Being a basic compound, 2-(aminomethyl)pyridine can interact strongly with the acidic silanol groups on the silica surface, leading to significant "tailing" of its spot on a TLC plate and poor separation on a column.

Troubleshooting Tailing in Chromatography

To counteract tailing, you can add a small amount of a basic modifier to your eluent system.[5]

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing the 2-(aminomethyl)pyridine to elute more cleanly as a sharper band.

  • Ammonium Hydroxide (NH₄OH): For very polar systems, a small amount of ammonium hydroxide in the polar component of your eluent (e.g., in methanol for a DCM/methanol gradient) can serve a similar purpose.

Workflow for Method Development

Chromatography_Workflow

Q5: Can I use crystallization to purify my sulfonamide?

Answer: Yes, crystallization can be a very effective method, particularly if your sulfonamide product is a solid. Sulfonamides are often crystalline compounds.[2] This technique relies on the differences in solubility between your product and impurities in a given solvent system.

When to Consider Crystallization
  • When your product is a solid at room temperature.

  • When you can identify a solvent (or solvent pair) in which your sulfonamide has high solubility at an elevated temperature and low solubility at room temperature or below, while 2-(aminomethyl)pyridine (or its salt) remains soluble.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate recrystallization solvent. This often requires some screening.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Cooling: Allow the clear solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities.

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[9]

A sticky or oily product that fails to crystallize often indicates the presence of significant impurities.[9] In this case, it is advisable to first use one of the other methods described (like acid-base extraction) to remove the bulk of the 2-(aminomethyl)pyridine before attempting recrystallization.

Summary of Purification Methods

MethodPrincipleBest ForKey AdvantagePotential Issues
Acid-Base Extraction Partitioning based on basicityInitial bulk removal of 2-AMPSimple, scalable, and cost-effectiveNot suitable for acid-sensitive products; emulsions can form[5]
Scavenger Resins Covalent sequestrationRemoving trace amounts of 2-AMPHigh selectivity and simple filtration workupHigher cost of resins; requires reaction time
Column Chromatography Differential adsorptionProducts not suitable for extraction or when other impurities are presentHigh resolving power for complex mixturesCan be time-consuming and requires significant solvent; tailing of basic compounds[5]
Crystallization Differential solubilitySolid, crystalline productsCan provide very high purity materialFinding a suitable solvent can be challenging; "oiling out" if impurities are high[9]

By understanding the chemical properties of both your target sulfonamide and the unreacted 2-(aminomethyl)pyridine, you can select and optimize a purification strategy that is efficient, effective, and tailored to the specific needs of your synthesis.

References

  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, (1), 152-158. [Link]

  • Jubilant Ingrevia. 2-(Aminomethyl)pyridine Safety Data Sheet. [Link]

  • Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. [Link]

  • ResearchGate. The application of scavenger resin in combinatorial chemistry. [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • University of California, Los Angeles. Remove Sticky Reagents. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Amino-Sulfonamide Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation in Amino-Sulfonamide Scaffolds Introduction Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation in Amino-Sulfonamide Scaffolds

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you have observed a yellow-to-brown discoloration in your compound, a loss of potency in biological assays, or an unexpected peak at [M-64] or [M+16] in your LC-MS data.

Amino-sulfonamide derivatives possess a "Jekyll and Hyde" stability profile. While the sulfonamide linkage (


) is hydrolytically robust, the amino group (often an aniline moiety) is an electron-rich "lightning rod" for oxidative radical attacks. This guide moves beyond basic "store at -20°C" advice; it provides the mechanistic causality and self-validating protocols required to protect your specific pharmacophore.

Module 1: The Mechanism of Failure (Root Cause Analysis)

Before fixing the issue, you must understand the chemistry of the failure. The degradation of amino-sulfonamides is rarely a simple hydrolysis; it is almost exclusively an oxidative radical cascade .

The Oxidative Cascade

The primary failure mode is the oxidation of the free amine (aniline), not the sulfonamide bond itself.

  • Initiation: Light or trace metal ions trigger a single-electron transfer (SET) from the amino group, forming an Aniline Radical Cation .

  • Propagation:

    • Pathway A (Polymerization): Radical coupling leads to azo-dimers (causing the yellow/brown color).

    • Pathway B (Oxygenation): Reaction with ROS (Reactive Oxygen Species) forms hydroxylamines (

      
      ) and eventually nitro compounds (
      
      
      
      ).
    • Pathway C (Extrusion): In specific heterocyclic sulfonamides, the radical cation can trigger an intramolecular rearrangement leading to

      
       extrusion  (loss of 64 Da).
      
Visualizing the Pathway

degradation_pathway Start Amino-Sulfonamide (Intact) Radical Aniline Radical Cation (Intermediate) Start->Radical Light (hv) / O2 / Metals (Single Electron Transfer) Azo Azo-Dimer (Yellow/Brown Precipitate) Radical->Azo Dimerization Nitro Nitro/Hydroxylamine (Inactive Species) Radical->Nitro +ROS (Oxidation) Extrusion SO2 Extrusion Product ([M-64] Peak) Radical->Extrusion Rearrangement (Heterocyclic derivatives)

Figure 1: The oxidative degradation cascade of amino-sulfonamides. Note that discoloration (Azo) and mass shifts (Extrusion) are distinct downstream consequences of the same initial radical formation.

Module 2: Diagnostic Troubleshooting

Use this decision matrix to identify if your compound has already degraded.

Q: My compound turned yellow in DMSO. Is it still usable?

A: Likely No . The yellowing is a "canary in the coal mine." It indicates the formation of azo-linkages or quinoid species. Even if the impurity is only 2-3% by HPLC, these oxidation products are often pan-assay interference compounds (PAINS) that can act as redox cyclers in biological assays, giving false positives.

Diagnostic Protocol (Self-Validating):

  • Visual Check: Compare against a fresh solid reference.

  • LC-MS Check: Look for:

    • [M+14] or [M+16]: N-oxidation products.

    • [2M-2]: Azo-dimer formation.

    • [M-64]: Desulfonation (specific to certain structures).

Q: I see a new peak at [M-64] in my LC-MS. What happened?

A: You have triggered


 Extrusion .
This is a specific degradation pathway for sulfonamides with heterocyclic substituents (like sulfadiazine derivatives). Under oxidative stress or photolysis, the N-S bond cleaves, and the molecule rearranges. This is irreversible.

Remediation:

  • Immediate: Discard the lot.

  • Prevention: This pathway is strictly photon-driven . You must switch to amber glass and exclude light rigorously during synthesis and storage.

Troubleshooting Workflow

troubleshooting_tree Obs Observation: Issue Detected Color Symptom: Yellow/Brown Color Obs->Color Mass Symptom: Mass Shift (LCMS) Obs->Mass Check1 Check Absorbance (400-500nm) Color->Check1 Check2 Check m/z Delta Mass->Check2 Res1 Oxidative Coupling (Azo formation) Check1->Res1 Abs > 0.1 AU Res2 [M+16]: N-Oxide [M-64]: SO2 Extrusion Check2->Res2 Shift Detected Action1 Action: Resynthesize Store under Argon Res1->Action1 Action2 Action: Protect from Light Check pH (avoid acidic) Res2->Action2

Figure 2: Diagnostic logic for identifying degradation modes in amino-sulfonamides.

Module 3: Storage Protocols (The "How-To")

Do not rely on generic stability data. Follow these protocols to ensure data integrity .

Protocol A: Solid State Storage (Long Term)

Best for: Bulk powder storage (>6 months).

  • Container: Use Amber borosilicate glass vials (Type I). Clear glass allows UV light (300-400nm) to trigger the aniline radical cation.

  • Atmosphere: Argon purge is superior to Nitrogen (Argon is heavier than air and creates a better "blanket" over the solid).

  • Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm to prevent oxygen diffusion.

  • Temperature: -20°C is standard. -80°C is unnecessary unless the compound is an oil.

Protocol B: Solution Storage (DMSO/Stock Solutions)

Best for: Screening libraries and frequent use. Warning: DMSO is hygroscopic. Wet DMSO accelerates oxidative degradation.

  • Solvent: Use anhydrous DMSO (≥99.9%, water <50 ppm).

  • Concentration: Store at high concentration (e.g., 10-20 mM). Dilute solutions oxidize faster due to higher solvent-oxygen-to-solute ratio.

  • Freeze-Thaw: Limit to 5 cycles .

    • Why? Condensation forms inside the tube every time you open it cold.

    • Fix: Aliquot into single-use vials (20 µL) to avoid freeze-thaw entirely.

Summary of Storage Conditions
ParameterOptimal Condition Risk Factor Scientific Rationale
Temperature -20°C> 25°CThermal energy overcomes activation barrier for N-S cleavage.
Light Dark (Amber Vial) UV/Blue LightPhotons trigger SET (Single Electron Transfer) at the aniline nitrogen.
Atmosphere Argon/NitrogenAmbient AirOxygen acts as the radical trap, forming peroxides/nitro groups.
Solvent Anhydrous DMSOWater/AlcoholsWater promotes hydrolysis; Protic solvents stabilize radical intermediates.
Container Glass (Type I)PlasticsPlasticizers can leach; Plastics are permeable to

over time.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store my amino-sulfonamide in water or PBS? A: Only for immediate use (<24 hours). While sulfonamides are bacteriostatic in water, they are chemically unstable over weeks in aqueous buffer. The "amino" moiety is susceptible to autoxidation at neutral/basic pH. Furthermore, if your compound has a


 near 7 (common for sulfonamides), pH fluctuations can cause precipitation.

Q: I need to heat my compound to dissolve it in DMSO. Is that safe? A: Proceed with caution. Do not exceed 40°C . Sonicate rather than heat if possible. Heating DMSO in the presence of air generates dimethyl sulfide and peroxides, which will immediately attack your amine group. Self-Validation: If the DMSO solution smells like "creamed corn" or sulfur after heating, you have generated breakdown products that may damage your compound.

Q: My compound is an "N-acetyl" sulfonamide. Does this guide apply? A: The risk is lower, but still present. Acetylation of the amine (creating an amide) protects the nitrogen electron pair, significantly reducing oxidation risk. However, the


 extrusion pathway (photochemical) remains a risk if the sulfonamide is attached to a heterocyclic ring. Maintain light protection.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][1]

  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Wenk, J., et al. (2013).[2] Environmental Science & Technology. [Link]

  • Photodegradation of Sulfonamide Antibiotics in Simulated and Natural Sunlight. Batchu, S.R., et al. (2014).[3] Journal of Environmental Science and Health, Part B. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Kozikowski, B.A., et al. (2003). Journal of Biomolecular Screening. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Executive Summary This guide provides a rigorous structural analysis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide , a scaffold frequently utilized in the development of carbonic anhydrase inhibitors and coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural analysis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide , a scaffold frequently utilized in the development of carbonic anhydrase inhibitors and coordination ligands.[1][2] Unlike standard spectral libraries, this document focuses on the comparative analysis of the product against its synthetic precursors—Sulfanilamide and 2-(Aminomethyl)pyridine (2-Picolylamine).[1][2]

By isolating the diagnostic chemical shifts that confirm the formation of the sulfonamide bond, this guide establishes a self-validating protocol for verifying structural integrity and purity in drug development workflows.

Structural Logic & Numbering System

To ensure accurate assignment, we utilize a specific numbering scheme separating the benzenesulfonamide core (Part A) from the pyridine side chain (Part B).

Diagram 1: Molecular Structure & Numbering

G cluster_A Part A: Benzenesulfonamide Core cluster_B Part B: Pyridine Linker N1 NH2 C1 C1 N1->C1 C2 C2/6 C1->C2 C3 C3/5 C2->C3 C4 C4 C3->C4 S1 SO2 C4->S1 N2 NH S1->N2 C7 CH2 (Linker) N2->C7 C8 C2' C7->C8 N3 N' C8->N3 C9 C6' N3->C9 C10 C5' C9->C10 C11 C4' C10->C11 C12 C3' C11->C12 C12->C8

Caption: Numbering scheme separating the sulfanilamide core (Part A) and the picolylamine side chain (Part B). Note the diagnostic "Linker" node (CH2).[2]

Comparative 1H NMR Profiling

The most effective method to validate this compound is comparing it against its starting materials. The formation of the sulfonamide bond induces specific electronic shielding changes, particularly at the methylene bridge and the aromatic protons ortho to the sulfonyl group.

Experimental Conditions
  • Solvent: DMSO-d6 (Essential to observe exchangeable NH protons).

  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[2]

Table 1: Diagnostic Shift Comparison (Precursors vs. Product)
Proton AssignmentPrecursor A: Sulfanilamide (δ ppm)Precursor B: 2-Picolylamine (δ ppm)Target Product (δ ppm) Δ Shift / Diagnostic Note
Aniline NH₂ 5.76 (s)5.95 (s) Minor shift; confirms amine is free (not acetylated).[1][2]
Benzene H-2,6 (Ortho to NH₂)6.59 (d)6.60 (d) Remains shielded due to electron-donating NH₂.[1][2]
Benzene H-3,5 (Ortho to SO₂)7.45 (d)7.48 (d) AA'BB' system retained; slight downfield shift.[1][2]
Sulfonamide NH 6.86 (s, NH₂)8.15 (t) CRITICAL: Shifts downfield & becomes a triplet (coupling to CH₂).[2]
Linker CH₂ 3.94 (s)4.25 (d) CRITICAL: Deshielded by SO₂ group; couples to NH.[2]
Pyridine H-6' (Adj to N)8.64 (d)8.50 (d) Typical pyridine doublet; slight shielding change.[1][2]
Pyridine H-4' 7.82 (t)7.75 (t) Standard aromatic pattern.[1][2]
Pyridine H-3' 7.58 (d)7.45 (d) Often overlaps with Benzene H-3,[1][2]5.
Pyridine H-5' 7.29 (t)7.25 (t) Most shielded pyridine proton.[1][2]

Technical Insight: The disappearance of the broad singlet at 6.86 ppm (Sulfanilamide


) and the appearance of a triplet at ~8.15 ppm  is the primary confirmation of successful N-alkylation.[1][2] If the signal at 8.15 ppm is a singlet, deuterium exchange with the solvent (wet DMSO) or rapid proton exchange is occurring.

Detailed Spectral Analysis

The Aromatic Region (6.5 – 8.6 ppm)

The aromatic region is complex due to the overlap of the electron-deficient pyridine ring and the polarized benzene ring.[1][2]

  • The AA'BB' System: The 1,4-disubstituted benzene ring displays a "pseudo-doublet" pattern. The protons ortho to the amino group (

    
    ) are significantly shielded (upfield, ~6.6 ppm) compared to those ortho to the sulfonyl group (
    
    
    
    , ~7.5 ppm). This large separation (
    
    
    ppm) is characteristic of sulfanilamide derivatives.[2]
  • Pyridine Fingerprint: The proton adjacent to the pyridine nitrogen (

    
    ) is the most deshielded aromatic signal (~8.5 ppm), appearing as a sharp doublet (
    
    
    
    Hz).[2]
The Aliphatic "Linker" (4.0 – 4.5 ppm)

This region contains the definitive proof of synthesis.

  • Precursor: In 2-picolylamine, the

    
     appears at 3.94 ppm .[1]
    
  • Product: Upon sulfonylation, the electron-withdrawing nature of the

    
     group deshields this signal, moving it to ~4.25 ppm .[1][2]
    
  • Multiplicity: In dry DMSO-d6, this signal appears as a doublet (

    
     Hz) due to coupling with the adjacent sulfonamide 
    
    
    
    . If
    
    
    is added, the
    
    
    disappears, and this doublet collapses into a singlet .
Impurity Profiling

When analyzing the crude product, look for these specific signals to identify failed reactions:

  • Residual Acetyl Group: A sharp singlet at ~2.05 ppm . This indicates incomplete hydrolysis if the synthesis started from N-acetylsulfanilyl chloride.[1][2]

  • Bis-alkylation: A second set of methylene signals or complex aromatic integration, indicating the sulfonamide nitrogen reacted with two pyridine groups (rare due to steric hindrance but possible).

Comparative Analysis: Sulfonamide vs. Carboxamide Bioisosteres

In drug design, sulfonamides are often compared to carboxamides (amides). Understanding their NMR distinction is vital for scaffold hopping.

FeatureSulfonamide (

)
Carboxamide (

)
Mechanism
NH Chemical Shift 8.0 – 10.5 ppm 7.5 – 8.5 ppm Sulfonyl group is more electron-withdrawing, increasing NH acidity and deshielding.[1][2]
NH Exchange Rate Fast Slow Sulfonamide NH is more acidic (

) than amide NH (

), exchanging faster with labile solvents.
Linker CH₂ Shift ~4.2 ppm ~4.5 ppm The carbonyl anisotropy deshields the alpha-protons slightly more than the sulfonyl group in some conformations.[1]

Experimental Workflow Verification

To ensure reproducibility, follow this logic flow for sample preparation and analysis.

Diagram 2: Analysis Workflow

Workflow Start Crude Product Isolation Prep Sample Prep: Dissolve 5-10mg in 0.6mL DMSO-d6 (Avoid CDCl3 due to solubility) Start->Prep Acq Acquisition: Standard 1H (16 scans) + D2O Shake (Optional) Prep->Acq Decision Check NH Region (8.0-8.5 ppm) Acq->Decision PathA Triplet Observed Decision->PathA Coupling Visible PathB Singlet/Broad Decision->PathB No Coupling ResultA High Purity Dry Solvent PathA->ResultA ResultB Wet Solvent or Rapid Exchange PathB->ResultB

Caption: Decision tree for assessing sample quality based on the multiplicity of the sulfonamide NH signal.

References

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (2025).[2][4] 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S.[1][2][4] National Library of Medicine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from [Link][1][2]

Sources

Comparative

A Guide to the Experimental Determination of the Melting Point for Novel Compounds: A Case Study of CAS 294889-56-8

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For pure substances, this transition occurs over a very narrow temperature...

Author: BenchChem Technical Support Team. Date: February 2026

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For pure substances, this transition occurs over a very narrow temperature range.[1] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2][3] Consequently, a sharp, well-defined melting point is a strong indicator of a compound's high purity.

This guide will detail a robust, self-validating protocol for determining the melting point of a solid organic compound. We will explore the causality behind each experimental choice, from sample preparation to the calibration of the apparatus, ensuring the generation of trustworthy and reproducible data.

Experimental Protocol: High-Fidelity Melting Point Determination

The following protocol outlines the steps for accurately measuring the melting point of a solid organic compound, such as CAS 294889-56-8. This procedure is designed to be self-validating through careful calibration and controlled measurement conditions.

Instrumentation and Calibration

The reliability of any melting point determination is fundamentally dependent on the accuracy of the measurement apparatus. Modern digital melting point apparatuses with automated detection are preferred for their precision and removal of subjective bias.

Apparatus: A digital melting point apparatus with a heated metal block and a high-resolution camera is recommended.

Calibration: To ensure the accuracy of the temperature readings, the apparatus must be calibrated using certified melting point standards.[4][5][6] This is a critical step for trustworthiness. A multi-point calibration across the expected temperature range is ideal.

  • Step 1: Select at least two certified reference standards with melting points that bracket the expected melting point of the sample. If the expected melting point is unknown, a wider range of standards should be used. Examples of common standards include Vanillin (81-83°C), Acetanilide (114-116°C), and Caffeine (234-237°C).[6]

  • Step 2: Following the instrument's standard operating procedure, determine the melting point of each reference standard.

  • Step 3: Compare the observed melting points to the certified values. If the deviation exceeds the instrument's specifications (typically ±0.5°C), a calibration adjustment should be performed according to the manufacturer's instructions.

Sample Preparation

Proper sample preparation is crucial for obtaining a sharp and accurate melting point.

  • Step 1: Drying: Ensure the sample is completely dry. The presence of residual solvent will lead to an inaccurate (depressed and broad) melting point. If necessary, dry the sample under a high vacuum for several hours.

  • Step 2: Pulverization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[3] Grind a small amount of the crystalline sample using a clean mortar and pestle.

  • Step 3: Capillary Loading: Pack the powdered sample into a thin-walled glass capillary tube to a height of 2-3 mm.[3][7] This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the sample at the bottom. An appropriate sample height ensures that the entire sample melts within a narrow temperature gradient.

Melting Point Measurement

A two-stage heating process is employed to balance speed and accuracy.

  • Step 1: Rapid Preliminary Measurement: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) should be used to get a rough estimate.[3] This prevents spending excessive time on the precise measurement.

  • Step 2: Precise Measurement: Once an approximate melting point is known, a fresh sample is prepared. The apparatus is pre-heated to a temperature approximately 20°C below the estimated melting point.[8] Then, the heating rate is slowed to 1-2°C per minute as the melting point is approached.[7][9] This slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.

  • Step 3: Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid crystal melts into a clear liquid.[3]

  • Step 4: Replicate Measurements: To ensure reproducibility, the measurement should be repeated at least two more times with fresh samples. The reported melting point should be the average of these consistent readings.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the melting point of a novel compound.

MeltingPointWorkflow Experimental Workflow for Melting Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Start Start Calibrate Calibrate Apparatus with Standards Start->Calibrate Prepare_Sample Prepare Sample (Dry & Pulverize) Calibrate->Prepare_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prepare_Sample->Load_Capillary Rapid_Heat Rapid Heating (10-20°C/min) for Estimation Load_Capillary->Rapid_Heat Cool_Apparatus Cool Apparatus Rapid_Heat->Cool_Apparatus Slow_Heat Slow Heating (1-2°C/min) near Melting Point Cool_Apparatus->Slow_Heat Record_Range Record Melting Range (Onset to Clear Point) Slow_Heat->Record_Range Replicate Perform Replicates (n≥3) Record_Range->Replicate Analyze Analyze Data (Average & Range) Replicate->Analyze Report Report Experimental Value Analyze->Report End End Report->End

Sources

Validation

A Comparative Guide to the X-ray Crystallography of N-(pyridin-2-ylmethyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the X-ray crystallographic data for N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives. As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic data for N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative that explains the "why" behind the experimental observations and protocols. We will delve into the subtle yet significant structural variations that arise from substitutions on the benzenesulfonamide core and explore the underlying principles that govern their solid-state architecture.

Introduction: The Significance of the N-(pyridin-2-ylmethyl)benzenesulfonamide Scaffold

The N-(pyridin-2-ylmethyl)benzenesulfonamide scaffold is a key pharmacophore in medicinal chemistry. The sulfonamide group is a well-established motif in a plethora of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties. The incorporation of a pyridin-2-ylmethyl group introduces a flexible linker and a heterocyclic ring, which can engage in various intermolecular interactions, making these derivatives promising candidates for drug design and development. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Analysis

To understand the structural nuances of N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives, we will compare the crystallographic data of two key analogues: an amino-substituted derivative and a related nitro-substituted benzenesulfonamide.

Table 1: Comparative Crystallographic Data
Parameter(E)-4-Amino-N-(1,2-dihydropyridin-2-ylidene)benzenesulfonamide nitromethane monosolvate[1]4-Amino-N-pyridin-2-yl-benzenesulfonamide · 4-methyl-pyridine solvate[2]2-Nitro-N-phenylbenzenesulfonamide[3]
Chemical Formula C₁₁H₁₁N₃O₂S · CH₃NO₂(C₁₁H₁₁N₃O₂S) · (C₆H₇N)C₁₂H₁₀N₂O₄S
Molecular Weight 310.34Not Provided278.28
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/c
a (Å) 10.5179 (3)8.252(2)13.308 (2)
b (Å) 12.4857 (3)10.535(2)6.1629 (7)
c (Å) 22.7237 (6)19.923(4)15.285 (2)
α (°) ** 909090
β (°) 9099.17(3)100.80 (1)
γ (°) 909090
Volume (ų) **2984.15 (14)Not Provided1231.4 (3)
Z 8Not Provided4
Key Dihedral Angle Benzene ring to N-containing ring: 85.94 (11)°Not ProvidedBenzene rings: 59.55 (7)°
Key Torsion Angle Not ProvidedNot ProvidedC-N-S-C: -72.83 (15)°

Expert Insights:

The data in Table 1 reveals significant differences in the crystal packing and molecular conformation of these derivatives. The amino-substituted pyridinyl derivatives crystallize in different crystal systems, highlighting the profound impact of both the substituent and the co-crystallized solvent molecule on the solid-state assembly. The dihedral angle between the aromatic rings is a critical parameter, indicating the overall molecular shape. In the case of the amino-substituted dihydropyridin-ylidene derivative, the near-perpendicular arrangement of the rings suggests minimal π-π stacking interactions between these moieties within the same molecule. In contrast, the smaller dihedral angle in the nitro-phenyl derivative allows for a more compact structure.

The torsion angle around the S-N bond is another crucial conformational descriptor. The value of -72.83(15)° in 2-nitro-N-phenylbenzenesulfonamide indicates a twisted conformation, which is a common feature in many sulfonamides. This twist is influenced by the steric hindrance and electronic interactions between the bulky phenyl and sulfonyl groups.

Experimental Protocols: A Self-Validating System

The synthesis and crystallization of benzenesulfonamide derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol is a generalized yet robust procedure, with explanations for the key experimental choices.

Synthesis of N-(pyridin-2-ylmethyl)benzenesulfonamide Derivatives

This synthesis is typically a nucleophilic substitution reaction between a benzenesulfonyl chloride and the corresponding amine.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification BSC Benzenesulfonyl Chloride Derivative Solvent Anhydrous Solvent (e.g., DCM, THF) BSC->Solvent Amine Pyridin-2-ylmethanamine Derivative Amine->Solvent Base Base (e.g., Pyridine, Triethylamine) Solvent->Base Temp Room Temperature Base->Temp Wash Aqueous Wash Temp->Wash Extract Organic Extraction Wash->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product N-(pyridin-2-ylmethyl)benzenesulfonamide Derivative Purify->Product

Caption: General workflow for the synthesis of N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted benzenesulfonyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the corresponding pyridin-2-ylmethanamine derivative (1.1 eq.) dropwise at 0 °C.

    • Causality: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive sulfonyl chloride. Adding the amine dropwise at a low temperature helps to control the exothermic reaction and minimize side product formation.

  • Base Addition: To the reaction mixture, add a suitable base such as pyridine or triethylamine (1.5 eq.) dropwise. The reaction is then allowed to warm to room temperature and stirred for a specified time (typically 4-24 hours), monitored by Thin Layer Chromatography (TLC).

    • Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

    • Causality: The aqueous work-up is a standard procedure to remove water-soluble byproducts and unreacted starting materials. The acid wash ensures the complete removal of basic compounds.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

    • Causality: Purification is critical to obtain a high-purity compound, which is a prerequisite for successful crystallization. The choice of purification method depends on the nature of the product and impurities.

Single Crystal Growth for X-ray Diffraction

Growing high-quality single crystals is often the most challenging step.

Diagram of the Crystallization Workflow:

Crystallization_Workflow Start Purified Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolution in Minimal Hot Solvent Solvent_Screening->Dissolution Slow_Cooling Slow Cooling to Room Temperature Dissolution->Slow_Cooling Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting & Mounting Slow_Cooling->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting XRD X-ray Diffraction Analysis Crystal_Harvesting->XRD

Caption: Workflow for growing single crystals for X-ray diffraction analysis.

Step-by-Step Protocol:

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system in which the compound has moderate solubility. A good starting point is to test common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their mixtures).

    • Causality: The ideal solvent will dissolve the compound when hot but will result in supersaturation upon slow cooling, promoting crystal growth over precipitation.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

    • Causality: Slow evaporation gradually increases the concentration of the solute, leading to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Causality: This method provides a very slow and controlled change in solvent composition, which is often ideal for growing high-quality crystals of sensitive compounds.

  • Crystal Mounting: Once suitable crystals have formed, they are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

Molecular Visualization

The three-dimensional structure of these molecules provides invaluable insights into their chemical behavior.

Diagram of the N-(pyridin-2-ylmethyl)benzenesulfonamide Core Structure:

Caption: Generalized molecular structure of an N-(pyridin-2-ylmethyl)benzenesulfonamide derivative.

Conclusion and Future Directions

This guide has provided a comparative overview of the X-ray crystallographic data for derivatives of N-(pyridin-2-ylmethyl)benzenesulfonamide. The analysis highlights the significant influence of substituents on the crystal packing and molecular conformation. The provided experimental protocols offer a robust framework for the synthesis and crystallization of these and related compounds, emphasizing the causal relationships behind each experimental choice.

Future work should focus on obtaining the crystal structure of the parent N-(pyridin-2-ylmethyl)benzenesulfonamide to provide a definitive baseline for comparative studies. Furthermore, co-crystallization experiments with various pharmaceutical excipients and target proteins would provide invaluable insights for drug formulation and mechanism of action studies.

References

  • (E)-4-Amino-N-(1,2-dihydropyridin-2-ylidene)benzenesulfonamide nitromethane monosolvate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. [Link]

  • Coles, S. J., Hursthouse, M. B., Threlfall, T. L., & Ward, S. C. (1998). 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. eCrystals - University of Southampton. [Link]

  • PubChem. (n.d.). 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Petrova, J., & Angelova, S. (2013). Crystal structure of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide.
  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 4), 331–334. [Link]

  • Azzam, R. A., Mohamed-Ezzat, R. A., & Kariuki, B. M. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University.
  • Suchetan, P. A., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Olivo, G., et al. (2015). Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1040. [Link]

  • RCSB PDB. (n.d.). SFY Ligand Summary Page. [Link]

  • BenchChem. (2025). Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide.
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